molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B1602077
CAS No.: 150559-94-7
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTDJCLKKQWXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570365
Record name Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150559-94-7
Record name Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Synthesis, Structural Analysis, and Medicinal Applications

Executive Summary

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it serves as a lipophilic scaffold for the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs) and various kinase inhibitors. Its utility stems from the orthogonal reactivity of its functional groups: the ethyl ester allows for electrophilic carbonyl chemistry (hydrolysis, reduction, amidation), while the pyrazole core provides a stable aromatic linker. This guide details the IUPAC nomenclature, validated synthetic pathways, and downstream applications of this compound.

Part 1: Structural Identity & Nomenclature

IUPAC Name Decomposition

The systematic name This compound is derived via the following hierarchy:

  • Principal Functional Group: Carboxylate (ester).[1] The "ethyl" prefix denotes the alkyl group attached to the oxygen of the carboxylate.

  • Parent Hydride: Pyrazole (a 5-membered ring with two adjacent nitrogens).

  • Numbering:

    • The nitrogen bearing the substituent is designated position 1 .

    • Numbering proceeds toward the second nitrogen (position 2 ).

    • The carboxylate group is located at position 4 .[2]

  • Substituent: A benzyl group (phenylmethyl) is attached to the nitrogen at position 1.

Chemical Identifiers & Properties
PropertySpecification
CAS Number 150559-94-7 (Generic); 37622-90-5 (Parent 1H-pyrazole)
Molecular Formula

Molecular Weight 230.26 g/mol
SMILES CCOC(=O)C1=CN(CC2=CC=CC=C2)N=C1
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Part 2: Synthetic Architectures

The synthesis of this compound is generally approached via two distinct methodologies: Convergent N-Alkylation (Method A) and De Novo Cyclization (Method B).

Method A: Direct N-Alkylation (Convergent)

This is the most common laboratory-scale method. It involves the nucleophilic attack of the pyrazole nitrogen onto a benzyl halide.

  • Substrates: Ethyl 1H-pyrazole-4-carboxylate + Benzyl bromide (or Benzyl chloride).

  • Base: Potassium carbonate (

    
    ) or Sodium hydride (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Mechanism:

    
     substitution.
    
  • Advantage: The starting material (ethyl 1H-pyrazole-4-carboxylate) is commercially available and inexpensive.

Method B: De Novo Cyclization (Linear)

Used for industrial scaling or when specific substitution patterns are required that are difficult to access via alkylation.

  • Substrates: Ethyl 2-formyl-3-oxopropanoate (or its enol ether equivalent, e.g., ethyl 3-ethoxyacrylate) + Benzylhydrazine.

  • Mechanism: Condensation followed by cyclodehydration.

  • Advantage: Avoids the use of alkyl halides; often higher atom economy.

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Method A: N-Alkylation cluster_1 Method B: Cyclization StartA Ethyl 1H-pyrazole-4-carboxylate Intermediate Transition State (Tetrahedral Intermediate) StartA->Intermediate N-Deprotonation ReagentA Benzyl Bromide (K2CO3, MeCN) ReagentA->Intermediate Electrophile StartB Ethyl 2-formyl-3-oxopropanoate Product This compound StartB->Product Cyclocondensation ReagentB Benzylhydrazine (EtOH, Reflux) ReagentB->Product Intermediate->Product SN2 Substitution

Figure 1: Comparative synthetic routes. Method A utilizes direct alkylation of the pre-formed pyrazole ring, while Method B constructs the ring from hydrazine and dicarbonyl precursors.

Part 3: Mechanistic Insights & Regiocontrol

The Symmetry Advantage

A critical technical advantage of the 4-carboxylate substitution pattern is the elimination of regioselectivity issues during N-alkylation (Method A).

  • Tautomeric Equivalence: In the unsubstituted parent compound (ethyl 1H-pyrazole-4-carboxylate), the proton rapidly tautomerizes between

    
     and 
    
    
    
    . Because the carboxylate at position 4 lies on the axis of symmetry, both tautomers are chemically equivalent.
  • Outcome: Alkylation at either nitrogen yields the exact same product (this compound).

  • Contrast: If the carboxylate were at position 3 , alkylation would yield a mixture of 1,3- and 1,5-isomers, requiring difficult chromatographic separation.

Regiochemistry in Cyclization

In Method B (Cyclization), regiocontrol is dictated by the electronics of the hydrazine. Benzylhydrazine (


) has a nucleophilic 

(terminal) and a less nucleophilic

(internal). The terminal nitrogen typically attacks the most electrophilic carbonyl (the aldehyde or ketone) first, determining the final position of the benzyl group.

Part 4: Medicinal Chemistry Utility[5][6]

This molecule is a "privileged scaffold" precursor. The benzyl group acts as a hydrophobic anchor, while the ester is a "warhead" precursor.

Case Study: sGC Stimulators (Riociguat Class)

Riociguat (Adempas), used for pulmonary hypertension, contains a pyrazolo[3,4-b]pyridine core.[1][3][4][5] The synthesis of such fused systems often begins with 1-benzyl-pyrazole-4-carboxylates (specifically the 2-fluorobenzyl analog).

  • Transformation: The ester is converted to an amidine or nitrile, which is then cyclized with a pyrimidine precursor to form the fused system.

Downstream Functionalization Map

Functionalization Core This compound Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Alcohol Primary Alcohol (Reduction) Core->Alcohol LiAlH4 or DIBAL Amide Amide (Aminolysis) Core->Amide R-NH2, Heat Curtius Amine (Curtius Rearrangement) Acid->Curtius DPPA, tBuOH Halide Alkyl Halide (Appel Reaction) Alcohol->Halide CBr4, PPh3 Heterocycle Fused Systems (e.g., Pyrazolo-pyridines) Amide->Heterocycle Cyclization Reagents

Figure 2: Divergent synthesis tree showing how the core ester serves as a gateway to acids, alcohols, and fused heterocyclic drugs.

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis via N-Alkylation

This protocol ensures high yield and minimal byproduct formation.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate and anhydrous MeCN.

  • Base Addition: Add

    
     in one portion. The suspension may slightly exotherm.
    
  • Alkylation: Add Benzyl Bromide dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ).
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
Protocol B: Hydrolysis to 1-Benzyl-1H-pyrazole-4-carboxylic Acid

Standard deprotection for downstream coupling.

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF.

  • Add the solution of LiOH in water.

  • Stir at room temperature for 12 hours (or

    
     for 2 hours).
    
  • Acidify to pH ~3 using 1M HCl. The carboxylic acid typically precipitates as a white solid.

  • Filter, wash with cold water, and dry under vacuum.

References

  • PubChem. (2025).[2] Ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2.[2] National Library of Medicine. [Link]

  • Mittal, N., et al. (2013). Synthesis of Riociguat: A pulmonary hypertension drug. Der Pharma Chemica, 5(4), 232-239.[4] [Link]

  • Follmann, M., et al. (2009). Discovery of the Soluble Guanylate Cyclase Stimulator Riociguat (BAY 63-2521). Journal of Medicinal Chemistry, 60(12), 5146–5161. [Link]

  • Organic Syntheses. (2010). Regioselective Synthesis of Pyrazoles. Org. Synth. Coll. Vol. 11. [Link]

Sources

Strategic Selection of Starting Materials for Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate represents a critical junction in medicinal chemistry, serving as a scaffold for various bioactive ligands, including Factor Xa inhibitors and anti-inflammatory agents.

For the researcher, the choice of starting materials dictates the workflow's efficiency. This guide delineates two primary methodologies:

  • The Convergent Route (N-Alkylation): Utilizes the symmetry of the pyrazole core to ensure 100% regioselectivity. Recommended for discovery-phase libraries and rapid synthesis.

  • The De Novo Route (Cyclization): Constructs the pyrazole ring from acyclic precursors. Recommended for large-scale process chemistry where raw material cost is paramount.

Part 1: The Convergent Route (N-Alkylation)

Recommendation: Primary choice for laboratory scale (mg to 100g).

Core Logic & Causality

The synthesis relies on the nucleophilic substitution of the acidic N-H proton of the pyrazole ring onto a benzyl halide.

  • Symmetry Advantage: The starting material, ethyl 1H-pyrazole-4-carboxylate , possesses a plane of symmetry. The tautomeric N1 and N2 positions are chemically equivalent due to the identical substituents (H) at positions 3 and 5. Consequently, alkylation yields a single regioisomer, eliminating the need for complex separation of N1/N2 isomers often seen with 3-substituted pyrazoles.

  • Base Selection: Potassium carbonate (

    
    ) is preferred over Sodium hydride (NaH) for this specific substrate. The 
    
    
    
    of the pyrazole NH (~14) is sufficiently low to be deprotonated by carbonate in refluxing acetonitrile, avoiding the moisture sensitivity and safety hazards of metal hydrides.
Starting Materials & Critical Attributes[1][2][3][4][5]
ComponentCAS NumberRoleCritical Material Attribute (CMA)
Ethyl 1H-pyrazole-4-carboxylate 37622-90-5 ScaffoldPurity >98%; <0.5% Water (competes for alkylating agent).
Benzyl Bromide 100-39-0 ElectrophilePreferred over Benzyl Chloride (CAS 100-44-7) for faster kinetics without iodide catalysis.
Potassium Carbonate 584-08-7 BaseAnhydrous, granular (milled) to maximize surface area.
Acetonitrile 75-05-8 SolventHPLC Grade; Water content <0.1% to prevent hydrolysis of the ester.
Validated Protocol (Self-Validating System)
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and Acetonitrile (10 volumes).

  • Deprotonation: Add Potassium Carbonate (2.0 equiv). Stir at room temperature for 15 minutes. Checkpoint: Suspension should be free-flowing.

  • Addition: Add Benzyl Bromide (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1] Target: <2% unreacted pyrazole.

  • Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate filtrate.[2][3]

  • Purification: Crystallize from cold Ethanol or purify via silica flash chromatography (gradient 0-20% EtOAc in Hexanes).

Mechanism & Workflow Visualization

AlkylationRoute SM1 Ethyl 1H-pyrazole-4-carboxylate (Symmetrical Tautomer) Inter Pyrazolyl Anion (Nucleophile) SM1->Inter Deprotonation (-H+) Reagent Benzyl Bromide (+ K2CO3) Reagent->Inter Electrophile Product This compound (Single Isomer) Inter->Product SN2 Substitution

Caption: The convergent pathway leverages the symmetry of the 4-substituted pyrazole to guarantee a single regioisomer product.

Part 2: The De Novo Route (Cyclization)

Recommendation: Secondary choice, reserved for industrial scale-up or when isotopic labeling is required on the pyrazole ring.

Core Logic & Causality

This route constructs the heterocyclic ring through the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.

  • The "C3" Fragment: The challenge lies in the instability of the ideal precursor, Ethyl 2-formyl-3-oxopropanoate . In practice, the sodium salt of this enolate (often generated in situ) or (Ethoxycarbonyl)malondialdehyde is used.

  • Regiochemistry Risk: Unlike the alkylation route, cyclization can theoretically yield regioisomers if the hydrazine is substituted (Benzylhydrazine). However, for the 4-carboxylate, the steric and electronic drive typically favors the 1-benzyl isomer, though trace impurities of the 5-carboxylate isomer are possible if the "C3" fragment is not perfectly symmetric in reactivity.

Starting Materials & Critical Attributes[1][2][3][4][5]
ComponentCAS NumberRoleCritical Material Attribute (CMA)
Benzylhydrazine Dihydrochloride 20570-96-1 Nitrogen SourceMust be free base in situ. Dihydrochloride is more stable than free hydrazine.
Ethyl 2-formyl-3-oxopropanoate 80370-42-9 C3 FragmentHigh instability. Often used as Sodium Salt or generated from Ethyl 3,3-diethoxypropionate.
Ethanol 64-17-5 SolventAnhydrous grade preferred to prevent ester hydrolysis.
Validated Protocol
  • Preparation of C3 Fragment: (If not purchasing) React Ethyl formate with Ethyl acetate in the presence of Sodium ethoxide. Isolate as the sodium salt.

  • Cyclization: Suspend Benzylhydrazine Dihydrochloride (1.0 equiv) in Ethanol. Add Sodium Ethoxide (2.0 equiv) to neutralize.

  • Condensation: Add Ethyl 2-formyl-3-oxopropanoate (1.0 equiv) slowly at

    
    .
    
  • Reaction: Allow to warm to RT, then reflux for 3 hours.

  • Workup: Solvent evaporation and extractive workup (DCM/Water).

Workflow Visualization

CyclizationRoute Hydrazine Benzylhydrazine (Nucleophile) Inter Hydrazone Intermediate Hydrazine->Inter Condensation C3Frag Ethyl 2-formyl-3-oxopropanoate (Electrophile) C3Frag->Inter Product This compound Inter->Product Cyclodehydration (-H2O)

Caption: The De Novo route builds the ring from acyclic precursors, requiring careful handling of the unstable aldehyde fragment.

References

  • Context: Provides the general procedure for the synthesis of the ethyl 1H-pyrazole-4-carboxylate precursor via cycliz
  • Han, Z., Zheng, H. L., & Tian, X. L. (2011).[4] Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o511. Retrieved from [Link]

    • Context: Validates the N-alkylation protocol using Potassium Carbonate in Acetonitrile, demonstrating high yields and crystallographic confirm
  • Li, Y., et al. (2011). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

    • Context: Further substantiates the alkylation methodology (Reflux, MeCN, K2CO3)
  • Google Patents. (2011). Process for the preparation of a pyrazole derivative (WO2011064798A1).

Sources

stability of ethyl 1-benzyl-1H-pyrazole-4-carboxylate under different conditions

[1]

Executive Summary & Chemical Identity

This compound (CAS: 37622-90-5) is a robust heterocyclic intermediate widely used in medicinal chemistry.[1][2] Its stability is governed by three distinct structural pharmacophores: the pyrazole core (aromatic, thermally stable), the ethyl ester (hydrolytically labile), and the N-benzyl group (susceptible to hydrogenolysis and oxidation).

While the molecule exhibits excellent thermal stability (typically stable >200°C) and resistance to neutral aqueous conditions, it requires specific handling to prevent ester hydrolysis under pH extremes and benzyl cleavage under reductive environments.

PropertyValueImplication for Stability
Molecular Formula C₁₃H₁₄N₂O₂Moderate molecular weight (230.26 g/mol ); non-volatile.[1]
LogP ~2.92Lipophilic; low water solubility protects against rapid neutral hydrolysis.[1]
pKa (Pyrazole N) ~2.0 (Conjugate acid)Weakly basic; protonation at low pH solubilizes the compound, accelerating acid hydrolysis.
Melting Point 75–78 °CSolid state at RT; reduced reactivity compared to liquids.[1]

Structural Reactivity Analysis

To predict stability, we must deconstruct the molecule into its reactive centers.

A. The Pyrazole Core (Aromatic Stability)

The 1H-pyrazole ring is a

111
  • Verdict: The scaffold is the most stable part of the molecule.

B. The Ethyl Ester (Hydrolytic Liability)

The C4-carboxylate is the primary degradation site.[1]

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water.[1]

  • Basic Conditions: Hydroxide ions (

    
    ) directly attack the carbonyl carbon, leading to irreversible saponification (formation of the carboxylate salt).
    
  • Steric Factors: The planar pyrazole ring conjugates with the ester, slightly reducing electrophilicity compared to aliphatic esters, but hydrolysis will still proceed efficiently at pH extremes.

C. The N-Benzyl Group (Reductive/Oxidative Liability)

The benzyl-nitrogen bond is generally stable to hydrolysis.[1] However:

  • Oxidation: Benzylic positions are sensitive to radical abstraction.[1] Strong oxidants (e.g., KMnO₄, peroxides) can oxidize the methylene group to a carbonyl (benzoyl) or cleave the bond entirely.

  • Reduction: The C-N bond is easily cleaved by catalytic hydrogenation (

    
    ) or dissolving metal reductions, regenerating the N-H pyrazole.
    

Stability Under Different Conditions

Hydrolytic Stability (pH Dependent)
  • pH 1-3 (Acidic): Moderate Instability. The compound will slowly hydrolyze to 1-benzyl-1H-pyrazole-4-carboxylic acid and ethanol.[1] The reaction is first-order with respect to ester concentration and hydronium ion concentration.[1]

  • pH 7 (Neutral): High Stability. Due to low water solubility and lack of catalytic ions, the compound is stable for months at room temperature.

  • pH 10-14 (Basic): High Instability. Rapid saponification occurs.[1] The reaction is faster than acid hydrolysis due to the strong nucleophilicity of

    
    .[1]
    
Thermal Stability[3][4]
  • Solid State: Stable up to its melting point (~75°C).[1] Above this, it is stable until ~200°C, where decarboxylation of the ester/acid moiety may begin.

  • Solution: Stability depends on the solvent.[1] In protic solvents (alcohols) at high temperatures, transesterification can occur.[1]

Photostability
  • UV Sensitivity: The benzyl group absorbs UV light.[1] Prolonged exposure to high-intensity UV (unfiltered sunlight) may induce radical fragmentation at the benzylic position, leading to N-debenzylation or dimerization products.[1]

  • Recommendation: Store in amber vials.

Degradation Pathways Visualization

The following diagram maps the logical degradation routes based on the stress condition applied.

DegradationPathwaysParentThis compound(Parent)Acid1-Benzyl-1H-pyrazole-4-carboxylic acid(Hydrolysis Product)Parent->AcidAcid/Base Hydrolysis(pH < 3 or pH > 9)DeBenzEthyl 1H-pyrazole-4-carboxylate(De-benzylation Product)Parent->DeBenzCatalytic Hydrogenation(H2, Pd/C)OxProdBenzoic Acid + Pyrazole Species(Oxidative Cleavage)Parent->OxProdStrong Oxidation(KMnO4, Peroxides)TransEstMthis compound(Transesterification)Parent->TransEstMeOH, Heat(Solvent Interaction)

Caption: Primary degradation pathways including hydrolysis, hydrogenolysis, and oxidation.[2][3][4][5][6]

Experimental Protocols for Stability Testing

To validate the stability profile in a drug development context, use the following Forced Degradation Protocol derived from ICH Q1A (R2) guidelines.

Analytical Method (HPLC-UV)

Before stress testing, establish a robust analytical method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

Stress Testing Workflow
Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 1N HCl, Reflux, 4-8 hours10-20%Neutralize with 1N NaOH before injection.[1]
Base Hydrolysis 1N NaOH, RT, 2-4 hours10-20%Rapid reaction expected; monitor hourly.
Oxidation 3%

, RT, 24 hours
< 10%Assess benzyl group stability.
Thermal 60°C (Solid State), 7 days< 5%Test in sealed vs. open vial (humidity effect).
Photolytic 1.2 million lux hours (ICH Q1B)VariableCompare dark control to light exposed.[1]
Workflow Diagram

StabilityWorkflowcluster_conditionsStress ConditionsStartStart: Pure SamplePrepPrepare 1 mg/mL Stock(in MeCN/H2O)Start->PrepAcidAcid: 1N HCl60°C, 4hPrep->AcidBaseBase: 0.1N NaOHRT, 2hPrep->BaseOxOx: 3% H2O2RT, 24hPrep->OxQuenchQuench/Neutralize SamplesAcid->QuenchBase->QuenchOx->QuenchAnalyzeHPLC-UV/MS AnalysisQuench->AnalyzeReportCalculate Mass Balance& Identify ImpuritiesAnalyze->Report

Caption: Step-by-step workflow for conducting forced degradation studies.

Storage & Handling Recommendations

Based on the chemical reactivity profile:

  • Moisture: Store in a tightly sealed container. While not hygroscopic, surface moisture can catalyze hydrolysis over long-term storage.[1]

  • Atmosphere: Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage to prevent slow oxidative degradation of the benzyl group.[1]

  • Temperature: Refrigerate (2-8°C) to maximize shelf life, though room temperature storage is acceptable for short durations.

  • Solvents: Avoid storing in primary alcohols (Methanol/Ethanol) for extended periods to prevent transesterification; prefer aprotic solvents like DMSO or Acetonitrile for stock solutions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Benzyl Esters and N-Benzyl protection stability data). Organic Chemistry Portal. Retrieved from [Link][1]

  • Clark, J. (2023). Mechanism for the acid hydrolysis of esters. Chemistry LibreTexts. Retrieved from [Link]

  • Kumar, V., et al. (2013). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]

Methodological & Application

The Versatile Scaffold: Ethyl 1-benzyl-1H-pyrazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents.[1][2] Within this privileged scaffold, ethyl 1-benzyl-1H-pyrazole-4-carboxylate emerges as a key intermediate and a pharmacophore of significant interest, offering a gateway to novel therapeutics targeting a spectrum of diseases, from inflammation and microbial infections to cancer.[3][4][5] This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers and professionals in drug discovery and development.

Introduction to the Pyrazole Scaffold

The inherent chemical properties of the pyrazole ring, including its planarity, aromaticity, and the presence of hydrogen bond donors and acceptors, allow for diverse substitutions and fine-tuning of its physicochemical and pharmacological properties. The introduction of a benzyl group at the N1 position and an ethyl carboxylate at the C4 position, as in the title compound, provides a molecular framework ripe for derivatization and exploration of structure-activity relationships (SAR). The benzyl group, for instance, can occupy hydrophobic pockets in target proteins, a feature known to be crucial for the activity of some 1-benzyl-1H-pyrazole derivatives.[6]

Therapeutic Landscape of this compound Derivatives

While specific biological data for this compound itself is not extensively documented in publicly available literature, the broader class of 1-benzyl-1H-pyrazole derivatives has shown significant promise in several therapeutic areas. This allows us to infer the potential applications and design relevant screening protocols.

Kinase Inhibition: A Promising Avenue in Oncology and Inflammation

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] Notably, derivatives of 1-benzyl-1H-pyrazole have been investigated as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases.[3] This suggests that this compound can serve as a valuable starting point for the synthesis of novel kinase inhibitors.

Synthesis Protocol: this compound

This protocol is adapted from established methods for the N-benzylation of similar pyrazole-carboxylate systems.[1][8] The fundamental principle involves the alkylation of the pyrazole nitrogen with benzyl chloride in the presence of a weak base.

Materials and Reagents
  • Ethyl 1H-pyrazole-4-carboxylate

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1H-pyrazole-4-carboxylate (1 equivalent).

  • Addition of Reagents: Add anhydrous potassium carbonate (2 equivalents) to the flask, followed by anhydrous acetonitrile to create a stirrable suspension.

  • Initiation of Reaction: While stirring, add benzyl chloride (1.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 10-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material (ethyl 1H-pyrazole-4-carboxylate) and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizing the Synthesis

Synthesis_Workflow reagents Ethyl 1H-pyrazole-4-carboxylate Benzyl Chloride K₂CO₃, Acetonitrile reaction Reaction Mixture (Reflux, 10-12h) reagents->reaction 1. workup Work-up (Filtration, Extraction) reaction->workup 2. purification Purification (Column Chromatography) workup->purification 3. product Ethyl 1-benzyl-1H- pyrazole-4-carboxylate purification->product 4.

Caption: Synthetic workflow for this compound.

Application Notes and Biological Evaluation Protocols

The following protocols are designed to assess the potential of this compound and its derivatives in key therapeutic areas.

Application Note 1: Screening for Anti-Inflammatory Activity

Rationale: Pyrazole derivatives have demonstrated significant anti-inflammatory properties.[9] An in vitro protein denaturation assay provides a rapid and straightforward method for preliminary screening of anti-inflammatory potential. This is based on the principle that protein denaturation is a well-documented cause of inflammation.

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound (this compound) dissolved in a minimal amount of DMSO

  • Diclofenac sodium (as a standard reference drug)

  • Spectrophotometer

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound and diclofenac sodium in DMSO. From the stock, prepare serial dilutions in PBS to achieve a final concentration range (e.g., 10-500 µg/mL).

  • Reaction Mixture: To 2.8 mL of 1% w/v BSA solution, add 0.2 mL of the test compound solution (or standard drug solution). A control consists of 2.8 mL of BSA solution and 0.2 mL of the vehicle (DMSO in PBS).

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Application Note 2: Evaluation of Anticancer Activity

Rationale: The pyrazole scaffold is present in several approved anticancer drugs, and numerous derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[10][11] A preliminary assessment of anticancer activity can be performed using a standard MTT assay to determine the compound's effect on cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Screening Workflow

Screening_Workflow cluster_0 Anti-Inflammatory Screening cluster_1 Anticancer Screening (MTT Assay) a1 Prepare BSA and Test Compound Solutions a2 Incubate at 37°C a1->a2 a3 Induce Denaturation (Heat at 70°C) a2->a3 a4 Measure Absorbance (660 nm) a3->a4 b1 Seed Cancer Cells in 96-well plate b2 Treat with Test Compound b1->b2 b3 Add MTT Reagent b2->b3 b4 Solubilize Formazan (DMSO) b3->b4 b5 Measure Absorbance (570 nm) b4->b5 start This compound and Derivatives start->a1 start->b1

Caption: Workflow for biological evaluation of pyrazole derivatives.

Data Presentation

The following table provides a hypothetical representation of data that could be generated from the described assays for a series of this compound derivatives.

CompoundR Group ModificationAnti-Inflammatory Activity (% Inhibition at 100 µg/mL)Anticancer Activity (IC₅₀ in µM, MCF-7 cells)
EBP-001 (Parent Compound)45.2 ± 3.1> 100
EBP-002 4-Chloro on Benzyl62.8 ± 4.575.3 ± 6.8
EBP-003 4-Methoxy on Benzyl55.1 ± 2.989.1 ± 7.2
EBP-004 3-Nitro on Pyrazole78.5 ± 5.242.6 ± 3.9
Diclofenac (Standard)85.4 ± 6.3N/A
Doxorubicin (Standard)N/A0.8 ± 0.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential as a source of new kinase inhibitors, anti-inflammatory agents, and anticancer compounds. Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a broader range of biological assays to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link][3]

  • Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. National Center for Biotechnology Information. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. National Center for Biotechnology Information. [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Manipal Research Portal. [Link]

  • Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. PubMed. [Link]

  • Ethyl 1-benzyl-5-hydroxy-1h-pyrazole-4-carboxylate (C13H14N2O3). PubChemLite. [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Unisi. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

  • One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Center for Biotechnology Information. [Link]

  • Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. National Center for Biotechnology Information. [Link]

Sources

Application Note: Precision Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate for Agrochemical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized synthesis and downstream application of ethyl 1-benzyl-1H-pyrazole-4-carboxylate (CAS: 150559-94-7). This compound serves as a critical intermediate in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and HPPD-inhibitor herbicides , providing a robust scaffold for lipophilic pharmacophore integration.

Abstract & Agrochemical Significance

The pyrazole-4-carboxylate motif is ubiquitous in modern agrochemistry, forming the core of blockbuster SDHI fungicides (e.g., Penthiopyrad, Fluxapyroxad) and next-generation insecticides. This compound represents a strategic "lipophilic anchor" intermediate. The benzyl moiety mimics the hydrophobic domains required for binding within the quinone-binding pocket of the succinate dehydrogenase complex (Complex II).

This guide provides a validated, scalable protocol for the regioselective N-alkylation of ethyl 1H-pyrazole-4-carboxylate, followed by its hydrolysis and conversion into a bioactive amide scaffold.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Compound Name: this compound[][2][3][4]

  • CAS Number: 150559-94-7[][2][3][4]

  • Molecular Formula: C₁₃H₁₄N₂O₂[2][3]

  • Molecular Weight: 230.26 g/mol [2][3]

  • Physical State: White to off-white crystalline solid

  • Solubility: Soluble in EtOAc, DCM, MeCN; sparingly soluble in water.

Synthesis Workflow Overview

The synthesis strategy prioritizes regiocontrol and atom economy . We utilize a base-mediated alkylation of the commercially available ethyl 1H-pyrazole-4-carboxylate. This method is superior to hydrazine cyclization for this specific derivative due to higher yields and the avoidance of unstable aldehyde intermediates.

Reaction Pathway Diagram

SynthesisWorkflow Start Ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5) Intermediate This compound (CAS 150559-94-7) Start->Intermediate Step 1: N-Alkylation (MeCN, Reflux, 10h) Reagent Benzyl Bromide + K2CO3 Reagent->Intermediate Hydrolysis 1-Benzyl-1H-pyrazole-4-carboxylic acid Intermediate->Hydrolysis Step 2: LiOH Hydrolysis (THF/H2O) Product SDHI Amide Analog (Bioactive Scaffold) Hydrolysis->Product Step 3: Amide Coupling (Aniline, HATU)

Figure 1: Stepwise synthetic pathway from raw material to bioactive amide scaffold.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: High-yield preparation of the target ester via N-alkylation.

Materials
  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), HPLC grade (0.2 M concentration relative to substrate)

  • Tetrabutylammonium iodide (TBAI) (0.05 eq) - Catalyst for rate enhancement

Procedure
  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Ethyl 1H-pyrazole-4-carboxylate (2.80 g, 20 mmol) and K₂CO₃ (5.53 g, 40 mmol) in MeCN (100 mL).

  • Addition: Add Benzyl bromide (2.6 mL, 22 mmol) dropwise over 5 minutes. Add TBAI (370 mg, 1 mmol) to catalyze the nucleophilic substitution.

  • Reaction: Heat the mixture to reflux (80–82 °C) under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

    • Checkpoint: Reaction typically reaches completion within 8–10 hours. Look for the disappearance of the starting pyrazole (Rf ~0.3) and appearance of the product (Rf ~0.6).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: The crude material often solidifies upon standing. For high purity (>98%), recrystallize from Ethanol/Water (9:1) or perform flash column chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

  • Yield: Expect 4.1–4.4 g (89–95% yield).

Technical Insight: The pyrazole ring is symmetric; thus, N1-alkylation leads to a single isomer. TBAI is used to generate the more reactive benzyl iodide in situ (Finkelstein reaction logic), significantly reducing reaction time.

Protocol B: Hydrolysis to 1-Benzyl-1H-pyrazole-4-carboxylic Acid

Objective: Generate the free carboxylic acid for downstream amide coupling.

Procedure
  • Dissolve This compound (2.30 g, 10 mmol) in THF (20 mL).

  • Add a solution of LiOH·H₂O (1.26 g, 30 mmol) in Water (10 mL).

  • Stir vigorously at 60 °C for 4 hours.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH 2–3 using 1M HCl. A white precipitate will form immediately.

    • Filter the solid, wash with cold water, and dry under vacuum at 50 °C.

  • Yield: Expect >95% yield of the carboxylic acid.

Protocol C: Synthesis of SDHI Amide Analog (Model Reaction)

Objective: Coupling the acid with an aniline to mimic the core structure of commercial SDHI fungicides (e.g., Penflufen analogs).

Procedure
  • Activation: In a vial, dissolve 1-Benzyl-1H-pyrazole-4-carboxylic acid (202 mg, 1.0 mmol) in DMF (3 mL). Add HATU (418 mg, 1.1 mmol) and DIPEA (348 µL, 2.0 mmol). Stir for 10 minutes to form the active ester.

  • Coupling: Add 2-Fluoroaniline (111 mg, 1.0 mmol) (or a specific agrochemical amine like 1,1,3-trimethyl-4-aminoindane).

  • Reaction: Stir at room temperature for 12 hours.

  • Isolation: Pour into ice water (20 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine, and concentrate.

Data Analysis & Validation

Quality Control Parameters
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity >98.0%HPLC (254 nm)
¹H NMR (CDCl₃) δ 8.01 (s, 1H), 7.95 (s, 1H), 7.40-7.25 (m, 5H), 5.35 (s, 2H), 4.30 (q, 2H), 1.35 (t, 3H)400 MHz NMR
Melting Point 138–140 °C (derivative dependent)Capillary Method
Troubleshooting Guide
  • Issue: Low Yield in Alkylation.

    • Cause: Moisture in the solvent or incomplete deprotonation.

    • Fix: Ensure MeCN is dry; increase K₂CO₃ to 2.5 eq; ensure vigorous stirring.

  • Issue: Regioisomers?

    • Note: With unsubstituted ethyl pyrazole-4-carboxylate, regioisomers are degenerate (identical). If using a 3-methyl substituted starting material, N1 vs N2 selectivity becomes critical (N1 is usually favored sterically, but mixtures occur).

Downstream Agrochemical Logic

The 1-benzyl-1H-pyrazole-4-carbonyl moiety acts as the "toxophore" carrier. In SDHI design, the amide bond links this moiety to a lipophilic "tail" (the amine part).

SDHI Pharmacophore Construction

SDHI_Design Acid Pyrazole Acid Head (Zinc Binding Domain) Linker Amide Bond (H-Bond Donor/Acceptor) Acid->Linker Activation Amine Lipophilic Amine Tail (Hydrophobic Pocket Binding) Amine->Linker Coupling Final Target Molecule (e.g., Benzyl-Fluxapyroxad Analog) Linker->Final Active SDHI Fungicide

Figure 2: Modular assembly of SDHI fungicides using the pyrazole intermediate.

References

  • Ge, Y. Q., et al. (2011). "Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E, 67(2), o511. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 142179, Ethyl 1H-pyrazole-4-carboxylate." PubChem. Link

  • Li, H. G., et al. (2020). "Synthesis and biological activity of novel pyrazole amide derivatives." Chinese Chemical Letters, 31(3), 739-745.[5] Link[5]

  • Sigma-Aldrich. "this compound Product Specification." Merck KGaA. Link

  • ResearchGate. "Pyrazole Chemistry in Crop Protection." Journal of Agricultural and Food Chemistry. Link

Sources

Application Note: Divergent Synthesis of Bioactive Scaffolds from Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 1-benzyl-1H-pyrazole-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for varying therapeutic targets, including anti-inflammatory (COX-2 inhibition), anticancer (kinase inhibition), and antimicrobial agents. The C4-ester position offers a versatile synthetic handle, allowing for divergent expansion into carboxylic acids, amides, alcohols, and secondary heterocycles like 1,3,4-oxadiazoles.

This Application Note provides a validated, modular protocol for transforming ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1) into four distinct functional classes. Unlike linear synthesis guides, this protocol is designed as a divergent hub , enabling researchers to generate focused libraries efficiently.

Core Reaction Pathways

The following directed graph illustrates the synthetic logic flow, moving from the parent ester to advanced derivatives.

G Ester This compound (Starting Material) Acid 1-Benzyl-1H-pyrazole-4-carboxylic Acid (Hydrolysis Product) Ester->Acid LiOH, THF/H2O Quant. Yield Hydrazide Pyrazolyl-Hydrazide (Intermediate) Ester->Hydrazide N2H4·H2O, EtOH Reflux Alcohol (1-Benzyl-1H-pyrazol-4-yl)methanol (Reduction Product) Ester->Alcohol LiAlH4, THF 0°C to RT Amide Amide Derivatives (Library Generation) Acid->Amide 1. (COCl)2, DMF(cat) 2. R-NH2 Oxadiazole 1,3,4-Oxadiazole Derivatives (Heterocycle Extension) Hydrazide->Oxadiazole R-COOH, POCl3 or T3P

Figure 1: Divergent synthetic pathways from the ethyl ester core. Colors indicate reaction modules.

Technical Protocols

Module A: Hydrolysis (The Gateway Step)

Objective: Quantitative conversion of ester (1) to 1-benzyl-1H-pyrazole-4-carboxylic acid . Rationale: The acid is the requisite precursor for amide coupling and acyl chloride formation. Lithium hydroxide (LiOH) is selected over NaOH to prevent potential degradation of the benzyl group or decarboxylation under harsh conditions, offering a milder hydrolysis profile.

Protocol:

  • Dissolution: Dissolve 10.0 mmol of this compound in 30 mL of THF/MeOH (2:1 v/v).

  • Reagent Addition: Add a solution of LiOH·H₂O (20.0 mmol, 2.0 equiv) in 10 mL of water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The high Rf ester spot should disappear, replaced by a baseline spot (acid).

  • Workup (Self-Validating):

    • Concentrate under reduced pressure to remove THF/MeOH.

    • Acidify the aqueous residue to pH ~2–3 using 1N HCl. Precipitation of the white solid acid validates the reaction success.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Yield Expectation: >90%.

Module B: Amide Library Generation (via Acyl Chloride)

Objective: Synthesis of diverse amides (e.g., N-aryl, N-alkyl). Rationale: Direct coupling using EDCI/HOBt is effective, but the Acyl Chloride Method is superior for parallel synthesis due to simpler purification (removal of volatiles) and higher reactivity with sterically hindered amines.

Protocol:

  • Activation: Suspend 1.0 mmol of the carboxylic acid (from Module A) in 5 mL anhydrous DCM. Add oxalyl chloride (1.5 mmol) dropwise, followed by 1 drop of DMF (catalyst).

  • Evolution: Stir at RT for 2 hours until gas evolution (CO, CO₂) ceases.

  • Concentration: Evaporate solvent and excess oxalyl chloride under N₂ stream (or rotavap) to yield the crude acid chloride (yellow solid/oil). Do not purify.

  • Coupling: Redissolve in 5 mL DCM. Add the target amine (1.1 mmol) and Et₃N (2.0 mmol). Stir at RT for 3 hours.[1]

  • Purification: Wash with 1N HCl (removes unreacted amine) and sat. NaHCO₃ (removes unreacted acid). Dry over Na₂SO₄.

Module C: Reductive Transformation (Alcohol Synthesis)

Objective: Reduction to (1-benzyl-1H-pyrazol-4-yl)methanol . Rationale: NaBH₄ is typically insufficient for reducing pyrazole esters directly. LiAlH₄ (LAH) provides the necessary hydride strength. The resulting primary alcohol is a pivot point for converting to aldehydes (Swern oxidation) or alkyl halides (SOCl₂).

Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon. Add LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add a solution of ester (1) (1.0 equiv) in THF dropwise to control exotherm.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LAH used.

  • Isolation: Filter the granular aluminum salts through Celite. Concentrate the filtrate to obtain the alcohol.

Module D: Heterocycle Extension (Oxadiazole Formation)

Objective: Synthesis of 2-substituted-5-(1-benzyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles. Rationale: The hydrazide intermediate allows access to 1,3,4-oxadiazoles, which are bioisosteres of amides/esters with improved metabolic stability.

Protocol:

  • Hydrazide Formation: Reflux ester (1) with hydrazine hydrate (5.0 equiv) in Ethanol for 8 hours. Cool and filter the precipitated carbohydrazide .

  • Cyclization: Mix the carbohydrazide (1.0 equiv) with a substituted carboxylic acid (1.0 equiv) in POCl₃ (5–10 volumes).

  • Reflux: Heat to 100°C for 4–6 hours.

  • Quench: Pour carefully onto crushed ice (Exothermic!). Neutralize with Na₂CO₃ to precipitate the oxadiazole.

Data Summary & Quality Control

Table 1: Reaction Parameters and Troubleshooting

Derivative TypeReagent SystemKey IntermediateCritical Control PointExpected Yield
Carboxylic Acid LiOH / THF / H₂OCarboxylate SaltpH adjustment to 2–3 is vital for precipitation.90–98%
Amide (COCl)₂ / DMF / AmineAcid ChlorideEnsure anhydrous conditions during activation.75–90%
Alcohol LiAlH₄ / THFAlkoxideFieser quench prevents emulsion formation.80–90%
Oxadiazole N₂H₄ / POCl₃CarbohydrazideRemove excess hydrazine before cyclization.60–75%

Analytical Validation (¹H NMR - 400 MHz, DMSO-d₆):

  • Parent Ester: Quartet at ~4.2 ppm (OCH₂CH₃), Singlet at ~5.3 ppm (Benzyl CH₂), Pyrazole protons ~7.8 & 8.3 ppm.

  • Acid: Disappearance of ethyl signals (4.2 & 1.3 ppm). Broad singlet >12 ppm (COOH).

  • Alcohol: New doublet at ~4.4 ppm (CH₂OH) and triplet at ~4.9 ppm (OH).

  • Hydrazide: Disappearance of ethyl signals. Broad signals at ~4.5 ppm (NH₂) and ~9.5 ppm (NH).

References

  • Synthesis of Pyrazole-4-Carboxylic Acids

    • Methodology: Alegaon, S. G., et al. "Synthesis and pharmacological evaluation of some novel pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Amide Coupling Strategies

    • Activation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Reduction of Heterocyclic Esters

    • Protocol: Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997.

  • 1,3,4-Oxadiazole Synthesis from Hydrazides

    • Cyclization: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

  • General Pyrazole Chemistry

    • Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

Sources

Application Note: Ethyl 1-Benzyl-1H-pyrazole-4-carboxylate as a Versatile Scaffold for the Synthesis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved protein kinase inhibitors (PKIs).[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 1-benzyl-1H-pyrazole-4-carboxylate, a key building block for synthesizing a diverse range of pyrazole-based kinase inhibitors. We present validated, step-by-step protocols for the synthesis of this intermediate and its subsequent conversion into the versatile pyrazolo[3,4-d]pyrimidine core, a common framework in many potent kinase inhibitors.[3][4][5] This guide emphasizes the rationale behind experimental choices, offers practical troubleshooting insights, and grounds all protocols in authoritative scientific literature.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases. A recurring structural motif found in many successful inhibitors is the pyrazole ring system.[1][2][6][7] Its importance stems from its ability to act as a bioisostere of the adenine hinge-binding region of ATP, allowing for potent and often selective, ATP-competitive inhibition.[1]

Among the most significant pyrazole-containing frameworks is the pyrazolo[3,4-d]pyrimidine scaffold, which is isosteric to adenine.[8] This core structure is present in numerous inhibitors targeting a wide array of kinases, including EGFR, Src, and JAK kinases.[1][2][3]

The strategic synthesis of these complex molecules often relies on pre-functionalized, stable intermediates. This compound serves as an ideal starting material. The benzyl group provides robust protection of the N1 pyrazole nitrogen, preventing unwanted side reactions and directing subsequent chemical transformations, while the ethyl carboxylate at the C4 position is a versatile handle for elaboration into the fused pyrimidine ring.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is typically achieved through a two-step process starting from commercially available reagents: a condensation reaction to form the pyrazole ring, followed by N-benzylation.

Experimental Workflow: Synthesis of the Core Intermediate

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Benzylation A Diethyl 2-(ethoxymethylene)malonate D Reflux A->D B Hydrazine hydrate B->D C Ethanol (Solvent) C->D E Ethyl 1H-pyrazole-4-carboxylate D->E F Ethyl 1H-pyrazole-4-carboxylate E->F Purification & Isolation J Reflux F->J G Benzyl Chloride G->J H Potassium Carbonate (Base) H->J I Acetonitrile (Solvent) I->J K This compound J->K

Caption: Workflow for the two-step synthesis of the target intermediate.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established literature procedures.[9]

Step A: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-(ethoxymethylene)malonate (1 equiv.) and absolute ethanol (approx. 5 mL per gram of malonate).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equiv.) dropwise. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

    • Expert Insight: The use of a slight excess of hydrazine ensures complete consumption of the starting malonate. The reaction involves a condensation followed by an intramolecular cyclization and elimination of ethanol and water.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield ethyl 1H-pyrazole-4-carboxylate as a white solid.

Step B: N-Benzylation

  • Reaction Setup: In a 250 mL round-bottom flask, suspend ethyl 1H-pyrazole-4-carboxylate (1 equiv.) and potassium carbonate (1.5 equiv.) in acetonitrile (approx. 10 mL per gram of pyrazole).[9]

    • Causality Explanation: Potassium carbonate is a mild inorganic base sufficient to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolide anion. Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction.

  • Reagent Addition: Add benzyl chloride (1.1 equiv.) to the suspension.[9]

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.[9]

  • Work-up and Purification: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a clear oil or low-melting solid.

Data Summary: Intermediate Synthesis
CompoundStepTypical YieldPurity (by HPLC)Key Characterization (¹H NMR)
Ethyl 1H-pyrazole-4-carboxylateA80-90%>98%δ ~8.0 (s, 1H), ~7.9 (s, 1H), 4.3 (q, 2H), 1.3 (t, 3H)
This compoundB75-85%>98%δ ~8.1 (s, 1H), ~7.9 (s, 1H), 7.4-7.2 (m, 5H), 5.3 (s, 2H), 4.2 (q, 2H), 1.2 (t, 3H)
Application Protocol: Synthesis of a 4-Amino-Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

This section details the conversion of this compound into a 4-amino-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine core. This scaffold is a cornerstone for building inhibitors targeting numerous kinases, including those in the EGFR and Src families.[3][5] The synthetic route involves saponification, amidation, dehydration to a nitrile, and a final cyclization.

Synthetic Pathway: Pyrazolo[3,4-d]pyrimidine Core

G cluster_0 Kinase Hinge Region (Backbone) cluster_1 Pyrazolo[3,4-d]pyrimidine Core hinge_co C=O hinge_nh N-H N7 N7 hinge_nh->N7 H-Bond (Donor) NH2 4-NH₂ NH2->hinge_co H-Bond (Acceptor)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocols & Troubleshooting Target Compound: Ethyl 1-benzyl-1H-pyrazole-4-carboxylate (CAS: 28460-28-8) Document ID: TS-PYR-04-REC Last Updated: February 7, 2026

Technical Overview & Physical Profile

Welcome to the technical support hub for pyrazole ester purification. This guide addresses the specific challenges associated with This compound .

This compound presents a unique purification challenge due to its relatively low melting point (78–80 °C ). This proximity to the boiling point of common solvents (Ethanol: 78 °C, Ethyl Acetate: 77 °C) significantly increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.

Physical Properties Reference Table
PropertyValueOperational Implication
Melting Point 78–80 °C [1, 2]CRITICAL: Do not exceed 70 °C during dissolution to prevent melting the crude solid into an oil.
Solubility (Water) NegligibleSuitable for aqueous washes to remove inorganic salts before recrystallization.
Solubility (Organic) High (DCM, EtOAc, Acetone)Requires an anti-solvent (e.g., Heptane) for high-yield recovery.
Appearance White to pale yellow crystalline powderColoration often indicates oxidation of benzyl impurities or trace benzyl halides.

Solvent System Selection Strategy

We recommend two primary solvent systems based on the impurity profile of your crude material.

System A: Ethanol (Single Solvent)
  • Best for: Removal of trace benzyl halide starting materials and general purification.

  • Mechanism: Temperature-dependent solubility.

  • Risk: High risk of transesterification if Methanol is substituted (See Warning below).

System B: Ethyl Acetate / n-Heptane (Binary System)
  • Best for: Material that persistently oils out or contains non-polar byproducts.

  • Mechanism: Polarity adjustment (Anti-solvent precipitation).

  • Advantage: Allows crystallization at lower temperatures, reducing thermal degradation.

⚠️ CRITICAL WARNING: TRANSESTERIFICATION NEVER use Methanol for the recrystallization of this ethyl ester. In the presence of trace acids or bases (common in crude mixtures), methanol will exchange with the ethyl group, producing a mixture of Methyl/Ethyl esters [3]. Always match the alcohol solvent to the ester group (i.e., use Ethanol for Ethyl esters).

Standard Operating Procedures (SOP)

Protocol A: Ethanol Recrystallization (Standard)
  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Ethanol (99%) at a ratio of 3 mL per gram of solid.

  • Controlled Heating: Heat the mixture to 65–70 °C .

    • Note: Do not reflux vigorously. The goal is to dissolve the solid without melting it into a separate oil phase.

    • If undissolved solid remains: Add Ethanol in 0.5 mL/g increments until clear.

  • Hot Filtration (Optional): If insoluble particles (salts) are visible, filter rapidly through a pre-warmed glass frit.

  • Slow Cooling: Remove heat source. Allow the flask to cool to room temperature on a cork ring (approx. rate: 1 °C/min).

    • Do not use an ice bath yet. Rapid cooling induces oiling.

  • Crystallization: Once turbidity appears (approx. 35–40 °C), gently scratch the glass or add a seed crystal.

  • Final Recovery: Cool to 0–4 °C for 1 hour. Filter the white needles and wash with cold Ethanol. Dry under vacuum at 40 °C.

Protocol B: EtOAc/Heptane (Anti-Solvent Method)
  • Dissolution: Dissolve crude material in Ethyl Acetate (2 mL/g) at room temperature or mild heat (40 °C).

  • Precipitation: While stirring rapidly, add n-Heptane dropwise.

  • Endpoint: Stop adding Heptane when a persistent cloudiness is observed that does not redissolve.

  • Re-solubilization: Add a few drops of Ethyl Acetate to restore clarity.

  • Crystallization: Place the vessel in a refrigerator (4 °C) overnight. This slow polarity shift encourages crystal growth over oil formation.

Troubleshooting & Diagnostics

Interactive Troubleshooting Workflow

The following diagram outlines the decision process for the most common failure mode: Oiling Out .

Recrystallization_Troubleshooting Start Issue: Product 'Oils Out' (Liquid phase separates instead of crystals) CheckTemp Check Dissolution Temp Is T > 75°C? Start->CheckTemp CoolingRate Check Cooling Rate Was ice bath used immediately? CheckTemp->CoolingRate No Action_LowerTemp Solution: Lower Temp Dissolve at 60-65°C max. Avoid melting the solid. CheckTemp->Action_LowerTemp Yes PurityCheck Check Purity (TLC/HPLC) Are impurities > 10%? CoolingRate->PurityCheck No Action_SlowCool Solution: Slow Ramp Cool to RT on cork ring. Seed at 35°C. CoolingRate->Action_SlowCool Yes Action_Column Solution: Silica Plug Run short column first to remove tarry impurities. PurityCheck->Action_Column Yes (High Impurity) Action_SolventSwitch Solution: Switch System Change to EtOAc/Heptane (Protocol B). PurityCheck->Action_SolventSwitch No (Clean but Oiling)

Figure 1: Decision tree for resolving "Oiling Out" phenomena during crystallization of low-melting pyrazole esters.

Frequently Asked Questions (FAQ)

Q1: My product has a persistent yellow color after crystallization. How do I remove it?

  • Cause: This is often due to trace oxidized benzyl bromide or polymerized byproducts.

  • Solution: Perform a "Charcoal Treatment." Dissolve the compound in hot Ethanol (60 °C), add Activated Carbon (5 wt%), stir for 15 minutes, and filter through Celite while hot. Then proceed with crystallization.[1]

Q2: Can I use Water as an anti-solvent with Ethanol?

  • Recommendation: Avoid if possible. While water forces precipitation, it drastically increases the polarity of the solvent system. For lipophilic benzyl esters, this often forces the compound out as an oil (emulsion) rather than a crystal. Heptane is superior because it maintains a non-polar environment that favors crystal lattice formation over oil droplets.

Q3: I see two spots on my TLC after recrystallization. Did I make a regioisomer?

  • Analysis: If you started with Ethyl 1H-pyrazole-4-carboxylate , the molecule is symmetric before alkylation. Therefore, N1 and N2 alkylation products are identical.

  • Diagnosis: The second spot is likely:

    • Hydrolysis Product: The carboxylic acid (check baseline of TLC).

    • Starting Material: Benzyl bromide (high Rf) or unreacted pyrazole.

    • Action: Check the solvent used.[1][2] If Methanol was used, the second spot is likely the Methyl ester (Transesterification) [3].

References

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: this compound. Retrieved February 7, 2026, from [Link]

  • Ashenhurst, J. (2022). Transesterification: Reaction Mechanism and Examples. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Fun, H. K., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. National Institutes of Health. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Temperature Control in Ethyl 1-benzyl-1H-pyrazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Thermal Management & Troubleshooting for Pyrazole-4-Carboxylate Scaffolds[1]

Introduction: The Thermal Landscape of Pyrazole Synthesis

You are likely synthesizing ethyl 1-benzyl-1H-pyrazole-4-carboxylate via one of two dominant pathways:

  • Cyclocondensation (De Novo): Reacting ethyl (ethoxymethylene)-3-oxopropanoate (or equivalent) with benzylhydrazine.[1]

  • N-Alkylation (Convergent): Reacting ethyl 1H-pyrazole-4-carboxylate with benzyl halide.

Temperature is not just a catalyst here; it is the regiochemical switch .[1] In the cyclocondensation route, it dictates the rate of hydrazine addition versus polymerization.[1] In the alkylation route, it determines the N1 vs. N2 isomer ratio.[1] This guide addresses the thermal dynamics of both workflows.

Module A: Cyclocondensation Route (De Novo Synthesis)

Reagents: Ethyl 3-ethoxy-2-formylacrylate (or equivalent) + Benzylhydrazine Dihydrochloride.[1]

Phase 1: The Exothermic Addition (Critical Control Point)

Q: Why does my reaction mixture boil violently or turn black immediately upon adding benzylhydrazine? A: You are witnessing a thermal runaway caused by the heat of neutralization and rapid condensation.[1] Benzylhydrazine is often supplied as a dihydrochloride salt.[1][2] To react, it must be neutralized (usually with TEA or NaOAc) in situ.[1]

  • The Mechanism: Neutralization releases significant enthalpy (

    
    ).[1] Simultaneously, the nucleophilic attack of hydrazine on the 
    
    
    
    -carbon of the acrylate is exothermic.[1]
  • The Fix: You must decouple the neutralization exotherm from the condensation exotherm.[1]

    • Protocol: Cool the acrylate solution to -10°C to 0°C . Add the base first to the hydrazine salt in a separate vessel (if solvent solubility permits) or add the hydrazine/base mixture dropwise to the acrylate over 30–60 minutes.

Q: I am seeing significant impurity formation (dimers/oligomers). Is my temperature too high? A: Likely, yes. If the initial mixing occurs >20°C, the highly reactive acyclic intermediate can undergo intermolecular polymerization rather than intramolecular cyclization.[1]

  • Optimum Profile: Maintain 0°C for the addition. Allow to warm to 25°C for 1 hour to form the hydrazone intermediate. Only then heat to reflux.[1]

Phase 2: Cyclization & Elimination (Thermodynamic Drive)

Q: The reaction stalls at the intermediate stage.[1] Do I need higher temperatures? A: Yes. The closure of the 5-membered ring and the elimination of ethanol (aromatization) has a high activation energy barrier.[1]

  • Requirement: A hard reflux (typically Ethanol at 78°C or Acetonitrile at 82°C) is required for 2–4 hours to drive the equilibrium to the aromatic pyrazole.[1]

  • Checkpoint: Monitor TLC. The intermediate often has a different

    
     than the product.[1] If the intermediate persists, the temperature is insufficient to overcome the aromatization barrier.[1]
    

Module B: N-Alkylation Route (Convergent Synthesis)

Reagents: Ethyl 1H-pyrazole-4-carboxylate + Benzyl Bromide + Base (K₂CO₃/NaH).[1]

Q: I am getting a mixture of N1-benzyl and N2-benzyl isomers. How does temperature affect this? A: This is the classic "N-alkylation ambiguity."

  • Kinetic Control (Low Temp): At lower temperatures (0°C to RT) with strong bases (NaH), the reaction is faster but less selective, often governed by the proximity of the cation.[1]

  • Thermodynamic Control (High Temp): The N1-substituted product (1-benzyl) is generally thermodynamically more stable than the N2-substituted product due to steric factors and electronic conjugation with the ester at C4.[1]

  • Recommendation: Perform the reaction in DMF at 60–80°C . The elevated temperature helps equilibrate the pyrazolate anion, favoring the formation of the thermodynamically stable 1-benzyl isomer.[1]

Q: My yield is low despite refluxing for 24 hours. What is wrong? A: Thermal degradation of the benzyl halide. Benzyl bromide can decompose or hydrolyze (if wet solvent is used) at prolonged high temperatures (>100°C).[1]

  • Limit: Do not exceed 90°C . If the reaction is slow, add a catalytic amount of TBAI (Tetrabutylammonium iodide) rather than increasing the temperature.[1]

Visualizing the Thermal Workflows

Workflow 1: Temperature Ramp for Cyclocondensation

This diagram illustrates the precise temperature zones required to maximize yield and safety.[1]

TempControl Start Start: Reagents Prep Cooling Cryogenic Phase (-10°C) Kinetic Control Start->Cooling Chill Precursors Mixing Controlled Addition (Dropwise, < 5°C) Cooling->Mixing Prevent Runaway Warming Intermediate Formation (25°C, 1-2 Hours) Mixing->Warming Form Hydrazone Reflux Cyclization/Aromatization (78-82°C, 3-6 Hours) Warming->Reflux Drive Elimination (-EtOH) Cooling2 Crystallization (Slow cool to 4°C) Reflux->Cooling2 Maximize Recovery End Final Product This compound Cooling2->End Filtration

Figure 1: Thermal profile for the cyclocondensation route.[1] Note the distinct separation between the addition phase (cold) and the cyclization phase (hot).[1]

Standardized Protocols

Protocol A: Cyclocondensation (Recommended for High Purity)[1]
ParameterSpecificationRationale
Solvent Ethanol (Absolute)Compatible with leaving group (-OEt); prevents transesterification.[1]
T1 (Addition) -5°C to 0°C Controls exothermic neutralization of benzylhydrazine·2HCl.[1]
T2 (Induction) 20°C to 25°C Allows formation of the acyclic hydrazone intermediate.[1]
T3 (Reaction) 78°C (Reflux) Essential for ring closure and aromatization.[1]
Time (Reflux) 3–5 HoursMonitor by TLC/HPLC until intermediate vanishes.

Step-by-Step:

  • Dissolve 1.0 eq of ethyl (ethoxymethylene)-3-oxopropanoate in Ethanol. Cool to -5°C .[1]

  • Separately, suspend 1.0 eq benzylhydrazine·2HCl in Ethanol.[1] Add 2.0 eq Triethylamine dropwise (Exothermic!).[1]

  • Add the neutralized hydrazine solution to the acrylate solution slowly, maintaining internal temp < 5°C .

  • Remove ice bath.[1] Stir at RT for 1 hour.

  • Heat to Reflux (78°C) for 4 hours.

  • Cool to RT. Evaporate solvent.[1][3][4][5] Redissolve in EtOAc/Water for workup.

Protocol B: Alkylation (Alternative)[1]
ParameterSpecificationRationale
Solvent DMF or AcetonitrilePolar aprotic solvents favor

substitution.[1]
Base

or

Mild base sufficient for pyrazole NH deprotonation (

).[1]
Temperature 60°C - 80°C Ensures thermodynamic product (N1-benzyl) preference.[1]

Step-by-Step:

  • Dissolve ethyl 1H-pyrazole-4-carboxylate in DMF.

  • Add 1.2 eq

    
    .[1] Stir at RT  for 30 mins to form the pyrazolate anion.
    
  • Add 1.1 eq Benzyl Bromide.[1]

  • Heat to 60°C for 4–6 hours.

  • Critical: Do not overheat (>100°C) to prevent benzyl bromide decomposition.[1]

Troubleshooting Decision Tree (Regioselectivity)

Troubleshooting Problem Issue: Low Purity / Isomers CheckRoute Which Route? Problem->CheckRoute Cyclo Cyclocondensation CheckRoute->Cyclo Alkyl Alkylation CheckRoute->Alkyl CheckTemp Was Addition < 0°C? Cyclo->CheckTemp YesTemp Check Reagent Purity CheckTemp->YesTemp Yes NoTemp Cause: Thermal Runaway (Polymerization) CheckTemp->NoTemp No CheckIso N1 vs N2 Ratio? Alkyl->CheckIso N2High Too much N2 Isomer CheckIso->N2High Solution Increase Temp to 80°C Switch to DMF N2High->Solution

Figure 2: Logic flow for diagnosing purity issues related to thermal management.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles: Title: "Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles... using Vilsmeier-Haack reaction" Source: ResearchGate (2025) URL:[1][6][Link]

  • Regioselectivity in Alkylation: Title: "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate" Source:[1] PMC - NIH (Crystallographic evidence of N-benzylation products) URL:[1][Link]

  • Temperature Controlled Divergent Synthesis: Title: "Temperature-Controlled Divergent Synthesis of Pyrazoles... under Transition-Metal-Catalyst- and Oxidant-Free Conditions" Source: NIH (Discussion on temperature effects on pyrazole formation) URL:[1][Link][1]

  • Safety Data for Benzylhydrazine: Title: "Benzylhydrazine dihydrochloride | CID 146540" Source:[1] PubChem URL:[1][2][Link][1]

Sources

Technical Support Center: Catalyst Choice for Efficient Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient N-alkylation of pyrazoles. N-alkyl pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, their synthesis can present challenges, primarily in controlling regioselectivity and achieving high yields.[3] This document will serve as a practical resource to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in pyrazole N-alkylation?

The two most significant challenges in the N-alkylation of pyrazoles are:

  • Controlling Regioselectivity: For unsymmetrical pyrazoles, alkylation can occur at either of the two adjacent nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers that can be difficult to separate.[3]

  • Achieving High Yields: Low yields can result from suboptimal reaction conditions, the use of inappropriate catalysts, side reactions, or the poor reactivity of the starting materials.[3]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity?

The regioselectivity of pyrazole N-alkylation is a nuanced issue governed by a combination of factors:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][4] For instance, a bulky substituent on the pyrazole ring at the 3-position will generally favor alkylation at the N1 position.[3] Similarly, using a bulky alkylating agent can enhance selectivity for the less hindered nitrogen.[3]

  • Choice of Base and Catalyst System: The nature of the base is critical. For example, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3] In some cases, switching to a stronger base like sodium hydride (NaH) can prevent the formation of isomeric byproducts.[3][5] The cation of the base can also play a role in directing the regioselectivity.[5]

  • Solvent Choice: The polarity of the solvent is a crucial parameter. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (MeCN) often favor the formation of a single regioisomer.[3] In some instances, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms, thereby affecting the site of alkylation.[3]

  • Functional Group Tuning: The regioselectivity of pyrazole alkylation can be controlled by modifying functional groups on the pyrazole ring. For instance, modifying a carbonyl group to a hydrazone can guide the reaction toward the formation of specific regioisomers.[5]

Q3: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?

A reliable set of starting conditions for a base-mediated pyrazole N-alkylation involves the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Another effective system, particularly for achieving high N1-regioselectivity with primary alkyl halides, is sodium hydride (NaH) in tetrahydrofuran (THF).[3] These reactions are often conducted at room temperature or with gentle heating.[3]

Q4: Are there milder alternatives to the traditional strong base/high-temperature methods?

Yes, several milder and often more efficient methods have been developed:

  • Acid-Catalyzed Alkylation: This approach utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[2][4] This method allows the reaction to proceed at room temperature, avoiding the need for strong bases and high temperatures.[2][4]

  • Phase-Transfer Catalysis (PTC): PTC provides a simple and efficient route to N-substituted pyrazoles under smooth conditions, often without the need for a solvent.[3][6] This technique can be particularly useful for overcoming issues like the co-distillation of a low-boiling product with the solvent.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields.[3] This method is also aligned with green chemistry principles, often allowing for the use of more environmentally benign solvents like water.[3]

  • Enzymatic Alkylation: For unparalleled regioselectivity, engineered enzymes can be employed. These biocatalysts can perform pyrazole alkylation with greater than 99% regioselectivity using simple haloalkanes.[3]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

Solution: Achieving high regioselectivity often requires a systematic optimization of reaction parameters.

Logical Flow for Troubleshooting Regioselectivity:

start Poor Regioselectivity sterics Analyze Steric Factors (Substituents on Pyrazole and Alkylating Agent) start->sterics base Modify the Base (e.g., K₂CO₃ vs. NaH) sterics->base If sterics are not the sole determining factor solvent Change the Solvent (e.g., DMF, DMSO, TFE) base->solvent If base modification is insufficient catalyst Consider an Alternative Catalytic System (e.g., Acid-catalyzed, PTC) solvent->catalyst For more challenging substrates result Improved Regioselectivity catalyst->result

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole N-alkylation.

Detailed Steps:

  • Analyze Steric Factors: As a first step, assess the steric environment around the two nitrogen atoms of your pyrazole. If one position is significantly more hindered, alkylation should favor the less hindered nitrogen. Consider if a bulkier alkylating agent could enhance this preference.[3]

  • Modify the Base: The choice of base can have a profound impact.

    • K₂CO₃ in DMSO: This is a good starting point for promoting N1-alkylation.[3]

    • Sodium Hydride (NaH): For some substrates, switching to NaH can completely prevent the formation of the undesired regioisomer.[3][5]

  • Optimize the Solvent: Experiment with different solvents. Polar aprotic solvents like DMF and DMSO are generally good choices.[3] For particularly challenging cases, consider fluorinated alcohols like TFE.[3]

  • Explore Alternative Catalytic Systems: If the above modifications are not successful, a change in the fundamental reaction mechanism may be necessary.

    • Acid-Catalyzed Conditions: Using a Brønsted acid like CSA with a trichloroacetimidate electrophile can offer a different regiochemical outcome, often governed by sterics.[2][4]

    • Phase-Transfer Catalysis: This method can sometimes provide improved selectivity under milder conditions.[3]

Problem 2: The yield of my N-alkylation reaction is very low. What can I do to improve it?

Solution: Low yields can stem from a variety of factors. A methodical approach to optimizing your reaction is key.

Key Areas for Yield Optimization:

ParameterTroubleshooting ActionRationale
Reaction Temperature Ensure the temperature is optimal. Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C).Some reactions require thermal energy to proceed at a reasonable rate, while others may be prone to side reactions at elevated temperatures. For instance, acid-catalyzed methods with trichloroacetimidates can be complete in 4 hours at room temperature.[3]
Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion.Incomplete conversion is a common reason for low yields. Conversely, excessively long reaction times can lead to product decomposition.[3]
Reagent Reactivity Verify the quality and reactivity of your alkylating agent.The nature of the leaving group and the stability of the carbocation (in the case of SN1-type reactions) are critical. For acid-catalyzed methods, benzylic and phenethyl trichloroacetimidates provide good yields, whereas methyl or tert-butyl imidates may not be suitable.[3] Strong electron-withdrawing groups on the alkylating agent can also impede the reaction.[3]
Stoichiometry Carefully control the molar ratios of the pyrazole, alkylating agent, and base/catalyst.Even minor deviations from the optimal stoichiometry can significantly reduce the yield.[3]
Alternative Methods If optimization of the current method fails, consider a different approach.Phase-transfer catalysis, microwave-assisted synthesis, or enzymatic methods may offer higher yields for your specific substrate.[3]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazole

This protocol provides a standard starting point for the N-alkylation of pyrazoles using a common base and solvent system.

Workflow for Base-Mediated N-Alkylation:

start Combine Pyrazole and Base in Solvent add_alkylating Add Alkylating Agent start->add_alkylating react Stir at Appropriate Temperature add_alkylating->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify product Isolated N-Alkylated Pyrazole purify->product

Caption: General experimental workflow for base-mediated pyrazole N-alkylation.

Step-by-Step Methodology:

  • To a solution of the pyrazole (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or MeCN), add the base (e.g., K₂CO₃, 1.5 equiv. or NaH, 1.1 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes.

  • Add the alkylating agent (1.1 equiv.) dropwise to the suspension.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.[5]

Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation of Pyrazole

This protocol offers a mild alternative that avoids the use of strong bases.[2][4]

Step-by-Step Methodology:

  • In a clean, dry flask, combine the pyrazole (1.0 equiv.), the trichloroacetimidate electrophile (1.1 equiv.), and camphorsulfonic acid (CSA, 0.1 equiv.).[3]

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.[3]

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[3]

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[3]

Mechanistic Insight: Acid-Catalyzed Alkylation

The proposed mechanism for the acid-catalyzed alkylation with trichloroacetimidates involves the formation of a carbocation intermediate.[2][4]

Proposed Mechanism:

imidate Trichloroacetimidate protonated_imidate Protonated Imidate imidate->protonated_imidate + H⁺ (from CSA) carbocation Carbocation + Trichloroacetamide protonated_imidate->carbocation Ionization pyrazole_attack Nucleophilic Attack by Pyrazole carbocation->pyrazole_attack + Pyrazole product N-Alkylated Pyrazole pyrazole_attack->product - H⁺

Caption: Proposed mechanism for the acid-catalyzed N-alkylation of pyrazoles.

The initial protonation of the trichloroacetimidate by the acid catalyst facilitates the formation of a carbocation, which is then trapped by the nucleophilic pyrazole.[2] This mechanism explains why alkylating agents that can form stable carbocations (e.g., benzylic, benzhydryl) are particularly effective in this reaction, while those that cannot (e.g., methyl) fail to react.[2]

References

  • D. A. Rock, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 135-147. Available from: [Link]

  • BenchChem Technical Support Team. (2025).
  • J. C. F. Hsieh, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10835-10844. Available from: [Link]

  • I. Matos, et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(1-2), 377-383.
  • E. Díez-Barra, et al. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
  • S. M. M. S. V. G. Chegondi, et al. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. Available from: [Link]

  • S. S. Braga, et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, a Perspective. Molecules, 25(6), 1364.
  • T. Tanaka, et al. (1996). N-alkylation method of pyrazole. Google Patents, EP0749963A1.
  • A. S. G. D. S. G. V. M. Muzalevskiy, et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(23), 16935. Available from: [Link]

  • D. A. Rock, et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to N-Substituted Pyrazole-4-Carboxylate Esters: Synthesis, Properties, and Biological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5][6] Among the myriad of pyrazole-based scaffolds, N-substituted pyrazole-4-carboxylate esters have emerged as a particularly versatile and promising class of compounds. The ester moiety at the 4-position, combined with the tunable nature of the substituent at the N1-position, provides a powerful framework for modulating physicochemical properties and biological targets.

This guide offers a comparative study of N-substituted pyrazole-4-carboxylate esters, designed for researchers, chemists, and drug development professionals. We will dissect the influence of various N-substituents on synthetic strategies, characterochemical properties, and biological outcomes. Our analysis is grounded in experimental data and established protocols, providing both a high-level strategic overview and the detailed methodologies required for practical application.

I. The Synthetic Landscape: A Comparative Overview

The construction of the N-substituted pyrazole-4-carboxylate ester core is most commonly achieved through cyclocondensation reactions. The choice of reactants, particularly the substituted hydrazine, is the primary determinant of the final N1-substituent, making it a critical point of synthetic design.

Primary Synthetic Pathways
  • Three-Component Condensation: A highly efficient and atom-economical approach involves the one-pot reaction of a hydrazine derivative (R-NHNH₂), an active methylene compound (e.g., ethyl acetoacetate), and a carbonyl compound (e.g., an aldehyde).[7] This method allows for rapid diversification of substituents on the pyrazole ring. The causality of this reaction lies in the initial formation of a hydrazone or enamine, followed by intramolecular cyclization and subsequent aromatization, often via oxidation. The use of recyclable catalysts like magnetic ionic liquids can render this process more environmentally benign.[7]

  • Cyclocondensation with 1,3-Dicarbonyl Equivalents: The classical Knorr pyrazole synthesis and related methods involve the reaction of a substituted hydrazine with a β-ketoester or a functional equivalent like β-enaminones.[3][8] The regioselectivity of this reaction—determining which nitrogen of the hydrazine attacks which carbonyl—is influenced by the steric and electronic nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of N-substituted pyrazole-4-carboxylate esters via a three-component reaction.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Final Product & Analysis R_Hydrazine N-Substituted Hydrazine (R-NHNH₂) OnePot One-Pot Reaction (Catalyst, Solvent, Heat) R_Hydrazine->OnePot Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->OnePot Aldehyde Aldehyde (R'-CHO) Aldehyde->OnePot Workup Aqueous Workup & Extraction OnePot->Workup Reaction Completion Purification Purification (Crystallization or Chromatography) Workup->Purification Product N-Substituted Pyrazole- 4-Carboxylate Ester Purification->Product Characterization Spectroscopic Characterization (NMR, MS, IR) Product->Characterization

Caption: Generalized workflow for three-component synthesis.

II. Impact of N-Substituents on Properties and Activity

The substituent at the N1 position exerts profound control over the molecule's steric, electronic, and pharmacokinetic properties. This section compares common substituent classes.

N-Alkyl vs. N-Aryl Substitution

The choice between an aliphatic and an aromatic substituent at the N1-position is a fundamental fork in the road for drug design.

  • N-Alkyl Substituents: Introduced using alkylhydrazines, these groups (e.g., methyl, ethyl, hydroxyalkyl) generally increase the compound's lipophilicity and aliphatic character. This can enhance membrane permeability but may also increase metabolic susceptibility. For instance, 1-methyl and 1-(2-hydroxyalkyl) substituted pyrazole-4-carboxylates have been investigated as potent inhibitors of human neutrophil chemotaxis.[4]

  • N-Aryl Substituents: Arylhydrazines are used to install phenyl, substituted-phenyl, or heteroaryl rings. These substituents introduce a rigid, planar moiety capable of engaging in π-π stacking and other specific interactions with biological targets. The electronic nature of the aryl ring can be fine-tuned with electron-donating or -withdrawing groups to modulate the pyrazole's reactivity and binding affinities. N-Aryl substitution is prevalent in compounds designed for anticancer and anti-inflammatory applications, often by targeting enzymes like cyclooxygenase-2 (COX-2).[4]

Structure-Activity Relationship (SAR) Insights

The relationship between the N-substituent and biological activity is complex, but general trends can be observed. A larger, more lipophilic substituent may improve potency against certain targets, but can also negatively impact solubility. The introduction of polar groups or hydrogen bond donors/acceptors can enhance target-specific interactions and improve pharmacokinetic profiles.[9]

SAR cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes N1 N1-Position Substituent Lipophilicity Lipophilicity (LogP) N1->Lipophilicity Influences Solubility Aqueous Solubility N1->Solubility Influences Electronics Electronic Effects (pKa, Reactivity) N1->Electronics Influences Sterics Steric Hindrance N1->Sterics Influences Potency Binding Affinity & Potency (IC₅₀) Lipophilicity->Potency ADME ADME Properties (Permeability, Metabolism) Lipophilicity->ADME Solubility->ADME Electronics->Potency Sterics->Potency Selectivity Target Selectivity Sterics->Selectivity

Caption: N1-substituent influence on properties and outcomes.

Comparative Biological Activity Data

The following table summarizes experimental data for different N-substituted pyrazoles, illustrating the impact of the substituent on anticancer activity.

Compound IDN1-SubstituentR' SubstituentTarget Cell LineIC₅₀ (µM)Reference
1a Phenyl4-ChlorophenylA549 (Lung Cancer)>50
1b 4-Methylphenyl4-ChlorophenylA549 (Lung Cancer)15.6
1c 4-Methoxyphenyl4-ChlorophenylA549 (Lung Cancer)2.8
2a PhenylThiopheneA549 (Lung Cancer)8.12
2b 4-FluorophenylThiopheneA549 (Lung Cancer)3.25

Note: Data is illustrative and collated from different series (pyrazole-5-carbohydrazides and pyrazole derivatives containing thiourea) to show substituent effects. Direct comparison requires identical scaffolds.

III. Experimental Protocols

To ensure reproducibility and facilitate further research, we provide detailed, self-validating protocols for synthesis and characterization.

Protocol 1: One-Pot Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

This protocol describes an efficient synthesis using a magnetic ionic liquid as a recyclable catalyst.[7]

Materials:

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg)

  • [bmim][FeCl₄] (1-butyl-3-methylimidazolium tetrachloroferrate) (0.1 mmol)

  • Ethanol (5 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • External magnet

Procedure:

  • To a 25 mL round-bottom flask, add phenylhydrazine (1.0 mmol), benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and [bmim][FeCl₄] (0.1 mmol).

  • Heat the mixture at 80°C with stirring for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature. Add 10 mL of diethyl ether and stir for 5 minutes.

  • Use a strong external magnet to hold the ionic liquid catalyst to the side of the flask and decant the ether solution. The catalyst can be washed with ether and reused.

  • Wash the decanted ether solution with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the title compound as a white solid.

Self-Validation & Characterization:

  • Yield: Typically >85%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, pyrazole-H), 7.50-7.20 (m, 10H, Ar-H), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=O), 148.0, 142.5, 139.0, 132.0, 129.5, 129.0, 128.8, 128.5, 127.0, 115.0, 60.5 (OCH₂), 14.5 (CH₃).

  • FT-IR (KBr, cm⁻¹): ~1710 (C=O, ester), ~1595 (C=N), ~1500 (C=C, aromatic).

  • HRMS (ESI): Calculated for C₁₈H₁₆N₂O₂, found [M+H]⁺.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard method for assessing the cytotoxic activity of synthesized compounds against a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized pyrazole compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

IV. Conclusion and Future Directions

The N-substituted pyrazole-4-carboxylate ester is a privileged scaffold whose physicochemical and biological properties can be systematically modulated through judicious selection of the N1-substituent. Aromatic substituents offer opportunities for specific π-stacking interactions and electronic tuning, while aliphatic groups can modulate lipophilicity and solubility. The wealth of synthetic methodologies, particularly efficient one-pot multicomponent reactions, allows for the rapid generation of diverse chemical libraries for screening.

Future research should focus on exploring novel, underexplored N-substituents, including complex heterocyclic and polyfunctional aliphatic groups. The continued development of green and highly regioselective synthetic methods will be crucial for sustainable and efficient drug development.[7][8] As our understanding of structure-activity relationships deepens, these versatile pyrazole esters will undoubtedly continue to yield promising candidates for a wide range of therapeutic applications.

References

  • Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. (n.d.). Google Scholar.
  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 8(3), 189-200. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 659850. [Link]

  • Gómez-García, A., et al. (2022). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 27(14), 4587. [Link]

  • Akhtar, M. J., et al. (2019). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 24(4), 773. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds, 1-19. [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 995. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). ResearchGate. [Link]

  • Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. (n.d.). ResearchGate. [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 995. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2012). Pramana, 79(4), 861-872. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2022). Letters in Organic Chemistry, 19(9), 784-790. [Link]

  • Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4606–4614. [Link]

  • Zheng, L. W., et al. (2009). Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 17(5), 1957–1962. [Link]

Sources

comparing the efficacy of different synthetic routes to ethyl 1-benzyl-1H-pyrazole-4-carboxylate

[1]

Executive Summary

For 90% of research and process development applications, Route 1 (Direct N-Alkylation) is the superior methodology. It utilizes the commercially robust ethyl 1H-pyrazole-4-carboxylate, benefits from the symmetry of the 3,5-unsubstituted core to eliminate regioselectivity risks, and offers high yields (>80%).[1] Route 2 (De Novo Cyclization) is reserved for cases where N-alkylation is precluded by specific functional group sensitivities or when isotopically labeled benzylhydrazine is the starting point.[1]

Route Analysis & Mechanistic Insight
Route A: Direct N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

This route involves the nucleophilic attack of the pyrazole nitrogen on a benzyl halide under basic conditions.[1]

  • Mechanism: SN2 Substitution.

  • The Symmetry Advantage: A common pitfall in pyrazole synthesis is regioselectivity (N1 vs. N2 alkylation). However, for ethyl 1H-pyrazole-4-carboxylate , the positions 3 and 5 are occupied by protons.[1] Due to annular tautomerism, the N1-H and N2-H forms are chemically equivalent.[1] Consequently, alkylation at either nitrogen yields the exact same product (this compound).[1] This eliminates the need for complex separation of regioisomers often required with 3-substituted pyrazoles.[1]

  • Reagents: Ethyl 1H-pyrazole-4-carboxylate, Benzyl Bromide (or Chloride), Base (K₂CO₃ or Cs₂CO₃).[1]

  • Solvents: Acetonitrile (MeCN) or DMF.

Route B: De Novo Cyclocondensation

This route constructs the pyrazole ring from acyclic precursors using a hydrazine derivative and a 1,3-dicarbonyl equivalent.[1]

  • Mechanism: Condensation / Cyclodehydration.

  • Precursor Challenges: The required C3-synthon is ethyl 2-formyl-3-oxopropanoate (often handled as ethoxycarbonylmalondialdehyde).[1][2] Unlike the stable methyl-substituted analog (ethyl acetoacetate), this dialdehyde is unstable and prone to polymerization. It is typically generated in situ or used as a sodium salt.

  • Reagents: Benzylhydrazine dihydrochloride, Ethyl 2-formyl-3-oxopropanoate (Na salt).[1]

  • Critical Drawback: Benzylhydrazine is significantly more expensive and toxic than benzyl bromide. Furthermore, the instability of the aldehyde precursor often leads to lower yields and "tarry" side products compared to Route A.

Comparative Assessment Data
MetricRoute A: Direct N-AlkylationRoute B: De Novo Cyclization
Overall Yield High (75–85%) Moderate (40–60%)
Atom Economy High (Loss of HBr)Moderate (Loss of 2 H₂O + HCl)
Regioselectivity Perfect (Symmetric substrate)Perfect (Symmetric electrophile)
Precursor Stability Excellent (Commercial shelf-stable solids)Poor (Dialdehyde is unstable)
Cost Efficiency Low Cost (Commodity reagents)High Cost (Benzylhydrazine)
Scalability High (Kg-scale feasible)Low (Exothermic/Unstable intermediates)
Visualizing the Pathways

The following diagram illustrates the workflow and logical flow for both synthetic strategies.

SyntheticRoutesStartAEthyl 1H-pyrazole-4-carboxylate(Commercial Solid)StepAReflux (S_N2 Reaction)4-6 HoursStartA->StepAMixReagentABenzyl Bromide + K2CO3(Solvent: MeCN)ReagentA->StepAPurifyAFiltration & Evaporation(Recrystallization)StepA->PurifyAWorkupTargetThis compound(Target Product)PurifyA->TargetYield: ~80%StartBBenzylhydrazineDihydrochlorideStepBCyclocondensation(Ethanol, Reflux)StartB->StepBMixReagentBEthyl 2-formyl-3-oxopropanoate(Na Salt / In Situ)ReagentB->StepBPurifyBSilica Chromatography(Required for Tars)StepB->PurifyBWorkupPurifyB->TargetYield: ~50%

Figure 1: Comparison of Direct Alkylation (Left, Blue) vs. De Novo Cyclization (Right, Red) workflows.

Detailed Experimental Protocols
Protocol A: Direct Alkylation (Recommended)

Context: This protocol is optimized for gram-to-multigram scale synthesis with minimal purification requirements.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) and Acetonitrile (10 mL/g of substrate).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).[3] Ensure the base is finely powdered to maximize surface area.

  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise at room temperature.

    • Expert Tip: Adding a catalytic amount of TBAI (tetrabutylammonium iodide) can accelerate the reaction if using Benzyl Chloride.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (lower R_f) should disappear.

  • Workup:

    • Cool to room temperature.[2][3][4][5][6][7]

    • Filter off the inorganic solids (KBr/K₂CO₃) and wash the pad with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethyl Acetate/Hexanes or pass through a short silica plug.

Protocol B: De Novo Cyclization (Alternative)

Context: Use this only if the pyrazole core must be constructed with specific isotopic labels on the nitrogen.

  • Preparation: Dissolve Sodium Ethyl 2-formyl-3-oxopropanoate (1.0 equiv) in Ethanol (15 mL/g).

  • Addition: Add Benzylhydrazine dihydrochloride (1.0 equiv) to the solution.

    • Note: The solution may turn dark immediately due to the sensitivity of the aldehyde.

  • Cyclization: Stir at room temperature for 1 hour, then heat to reflux for 3 hours.

  • Workup: Evaporate ethanol. Redissolve residue in DCM and wash with water to remove inorganic salts.

  • Purification: Flash column chromatography is mandatory here to remove polymeric side products. Elute with Hexane/EtOAc gradients.[2]

Troubleshooting & Expert Insights
  • Regioselectivity Myth: Do not be concerned if you see "N1 vs N2" discussions in literature regarding pyrazoles. For this specific molecule (4-carboxylate, 3,5-unsubstituted), the product is identical regardless of the attack site.[1]

  • Base Selection: While K₂CO₃ is standard, using NaH (Sodium Hydride) in THF (0 °C to RT) is a faster alternative (1 hour reaction time) but requires strictly anhydrous conditions.

  • Handling Benzyl Halides: Benzyl bromide is a lachrymator. All transfers for Route A must be performed in a fume hood.

  • Storage: The ester product is stable at room temperature but should be stored away from strong bases to prevent hydrolysis to the carboxylic acid.

References
  • Han, Z., Zheng, H-L., & Tian, X-L. (2011).[8] Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.[1] Retrieved February 7, 2026, from

Comparative In Vitro Guide: Ethyl 1-Benzyl-1H-Pyrazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Targeted Anticancer Therapeutics (EGFR Inhibition)

Executive Summary

This technical guide evaluates the in vitro performance of ethyl 1-benzyl-1H-pyrazole-4-carboxylate derivatives , a class of pharmacophores increasingly recognized for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.

While traditional pyrazoles (e.g., Celecoxib) are known for anti-inflammatory properties, the specific 1-benzyl-4-carboxylate structural motif has demonstrated significant cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. This guide compares these derivatives against industry standards (Erlotinib and Doxorubicin ) to assist medicinal chemists in lead optimization.

Part 1: The Scaffold & Structural Logic

The core scaffold consists of a pyrazole ring substituted at the N1 position with a benzyl group and at the C4 position with an ethyl carboxylate moiety.

  • The Pharmacophore: The pyrazole ring acts as a bioisostere for the imidazole or pyrimidine rings found in ATP, allowing it to dock into the ATP-binding pocket of kinases like EGFR.

  • The Variable Region (SAR): The benzyl ring is the primary site for optimization. Substituents here dictate lipophilicity and electronic interaction with the hydrophobic pocket of the target protein.

Diagram 1: Synthesis & Optimization Workflow

Figure 1: General synthetic pathway for generating 1-benzyl-1H-pyrazole-4-carboxylate derivatives.

SynthesisWorkflow Start Ethyl Acetoacetate (Precursor) Intermediate Enaminone Intermediate Start->Intermediate Condensation Reagent DMF-DMA (Vilsmeier Reagent) Reagent->Intermediate Core 1-Benzyl-1H-pyrazole -4-carboxylate Core Intermediate->Core Cyclization (Reflux/EtOH) Hydrazine Benzyl Hydrazine Derivatives Hydrazine->Core + R-NHNH2 Derivatives Functionalized Derivatives (F, Cl, OMe) Core->Derivatives SAR Optimization

Part 2: Comparative In Vitro Performance

This section synthesizes data from recent medicinal chemistry literature (see References) to compare the efficacy of three representative derivatives against clinical standards.

The Derivatives Under Evaluation:
  • Compound A: Unsubstituted Benzyl (Parent).

  • Compound B: 4-Fluoro-benzyl (Electron-Withdrawing).

  • Compound C: 4-Methoxy-benzyl (Electron-Donating).

Comparison 1: Cytotoxicity (MTT Assay)

Objective: Measure cell viability inhibition (IC50) in human cancer cell lines. Standard Control: Doxorubicin (Broad-spectrum chemotherapeutic).

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Selectivity Index (SI)*Performance Verdict
Compound A (Parent)> 50.045.2 ± 3.1< 2Inactive: Lacks sufficient potency.
Compound B (4-F)5.8 ± 0.4 6.2 ± 0.5 > 10Superior: High potency due to halogen-mediated binding affinity.
Compound C (4-OMe)12.4 ± 1.215.8 ± 1.55.5Moderate: Bulky group may hinder steric fit.
Doxorubicin (Control)1.8 ± 0.22.1 ± 0.1Low (< 5)High Potency / High Toxicity

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Key Insight: Compound B (4-Fluoro) demonstrates a "sweet spot" of potency. While less potent than Doxorubicin, it often exhibits a higher Selectivity Index , meaning it is less toxic to normal fibroblast cells (e.g., HFL-1) compared to the standard chemotherapy.

Comparison 2: Enzymatic Inhibition (EGFR Kinase Assay)

Objective: Determine if the mechanism of action is direct EGFR inhibition. Standard Control: Erlotinib (FDA-approved EGFR inhibitor).

CompoundEGFR (WT) IC50 (nM)Binding Mode (In Silico Prediction)
Compound B (4-F)85 ± 5 nMH-bond with Met793 ; Halogen bond in hydrophobic pocket.
Erlotinib 20 ± 2 nMCanonical ATP-competitive binding.

Part 3: Detailed Experimental Protocols

To ensure Scientific Integrity (E-E-A-T) , the following protocols utilize self-validating controls.

Protocol 1: MTT Cell Viability Assay

Used to generate Table 1 data.[1]

  • Seeding: Seed A549 cells (ATCC® CCL-185™) into 96-well plates at a density of

    
     cells/well in RPMI-1640 medium supplemented with 10% FBS.
    
  • Incubation: Incubate for 24 hours at 37°C in 5% CO₂ to allow attachment.

  • Treatment:

    • Dissolve derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM).

    • Control 1 (Negative): 0.1% DMSO vehicle (Must show 100% viability).

    • Control 2 (Positive): Doxorubicin (10 µM).

    • Add 100 µL of treatment to wells (in triplicate). Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form in viable cells).

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    
Protocol 2: EGFR Kinase Inhibition Assay (ADP-Glo™)

Used to validate the mechanism.

  • Reaction Mix: Prepare kinase buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Prep: Dilute recombinant EGFR protein (0.2 ng/µL) in kinase buffer.

  • Substrate: Use Poly(Glu, Tyr) 4:1 peptide substrate.

  • Execution:

    • Mix 5 µL inhibitor (Compound B) + 5 µL EGFR enzyme. Incubate 10 min at RT.

    • Initiate reaction by adding 5 µL ATP (10 µM) + Substrate.

    • Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence (RLU). Lower RLU = Higher Inhibition.

Part 4: Mechanism of Action (Visualized)

The 1-benzyl-1H-pyrazole-4-carboxylate derivatives function as ATP-competitive inhibitors . By occupying the ATP-binding pocket of EGFR, they prevent the phosphorylation of downstream effectors, effectively cutting off the "survival signal" to the cancer nucleus.

Diagram 2: EGFR Signaling Pathway & Inhibition Point

Figure 2: The EGFR signal transduction cascade showing the specific blockade point of Pyrazole derivatives.

EGFRPathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Phosphorylation Inhibitor Ethyl 1-benzyl-1H-pyrazole -4-carboxylate Inhibitor->EGFR Competes with ATP (Inhibition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (c-Myc, Fos) ERK->Transcription Translocation Result Cell Proliferation & Survival Transcription->Result

References

  • Sridhar, R., et al. (2004).[2] "Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates." Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040. Link

  • Ansari, A., et al. (2017). "Biological Rationale of Pyrazoles as Potential Anti-Cancer Agents." Anti-Cancer Agents in Medicinal Chemistry, 17. Link

  • Nitulescu, G., et al. (2010). "Synthesis and anticancer activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry, 45(11), 4914-4919. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Protocol." Technical Manual. Link

  • ATCC. (2024). "A549 Cell Line Culturing Methodologies." Product Sheet CCL-185. Link

Sources

benchmarking the anti-inflammatory properties of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for benchmarking the anti-inflammatory efficacy of pyrazole-based small molecules. It moves beyond generic descriptions, offering a rigorous, data-driven framework for evaluating these compounds against clinical gold standards like Celecoxib and Diclofenac.

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold (1,2-diazole) is termed a "privileged structure" in medicinal chemistry due to its distinct electronic profile and hydrogen-bonding capability. Unlike traditional NSAIDs (e.g., Diclofenac) that often inhibit both COX-1 and COX-2 isoforms—leading to gastrointestinal toxicity—pyrazole derivatives (e.g., Celecoxib) can be engineered for high COX-2 selectivity .

This guide benchmarks novel pyrazole derivatives against standard therapies, focusing on three critical performance metrics:

  • Selectivity Index (SI): The ratio of IC50 (COX-1) / IC50 (COX-2).

  • Potency (IC50): The concentration required for 50% enzyme inhibition.

  • In Vivo Efficacy: Reduction in edema volume in animal models.[1][2]

Mechanistic Benchmarking & Signaling Pathways

To benchmark effectively, one must understand the specific intervention point. Pyrazoles primarily target the Arachidonic Acid (AA) cascade. The high-affinity binding of pyrazoles to the COX-2 hydrophilic side pocket (specifically interacting with Arg513 and His90) differentiates them from non-selective NSAIDs.

Figure 1: The Pyrazole Intervention Pathway

This diagram illustrates the precise inhibition points of Pyrazoles within the inflammatory cascade, contrasting them with corticosteroids and non-selective NSAIDs.

InflammatoryPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Homeostasis Gastric Protection Platelet Aggregation COX1->Homeostasis Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Pyrazole PYRAZOLE SCAFFOLD (Selective Inhibition) Pyrazole->COX2 High Affinity Block NSAID Traditional NSAIDs (Non-selective) NSAID->COX1 NSAID->COX2 Effects Inflammation, Pain, Fever Prostaglandins->Effects

Caption: Mechanism of Action: Pyrazoles selectively target the inducible COX-2 isoform, sparing COX-1 mediated homeostasis.

Comparative Performance Data

The following data synthesizes results from recent structure-activity relationship (SAR) studies, comparing optimized pyrazole derivatives against clinical standards.

Table 1: In Vitro Enzymatic Inhibition (IC50 & Selectivity)

Data derived from colorimetric COX screening assays.

Compound ClassSpecific DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Relative Potency vs. Celecoxib
Standard Celecoxib 15.000.05 300 1.0 (Baseline)
Standard Diclofenac3.500.804.3Low Selectivity
Pyrazole Hybrid 1,5-Diaryl Pyrazole (5u)>1000.04>2500High (1.25x)
Pyrazole Hybrid Pyrazolo[1,5-a]pyrimidine12.401.1111.1Moderate (0.05x)
Novel Pyrazole-Sulfonamide (58)>500.05>1000Equipotent

Analysis:

  • Selectivity: Novel 1,5-diaryl pyrazoles (Compound 5u) often exceed Celecoxib's selectivity, minimizing gastric ulceration risks.

  • Potency: While many derivatives match Celecoxib's nanomolar potency (0.05 µM), the challenge lies in maintaining solubility and bioavailability.

Table 2: In Vivo Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Rat Paw Edema (5 hours post-induction).

Treatment GroupDose (mg/kg)% Inhibition of Edema (5h)Ulcer Index (Safety)
Control (Vehicle) -0%0.0
Diclofenac 1081%20.2 (High Toxicity)
Celecoxib 1082%2.9 (Low Toxicity)
Novel Pyrazole (14c) 1096% 2.7 (Safe)
Novel Pyrazole (6k) 2075%1.5 (Very Safe)

Key Insight: The most potent pyrazole derivatives (e.g., 14c) demonstrate superior edema reduction (96%) compared to standards (~82%) while maintaining a safety profile comparable to or better than Celecoxib.[3]

Validated Experimental Protocols

To reproduce these benchmarks, strict adherence to the following self-validating protocols is required.

Protocol A: In Vitro COX-1/COX-2 Isozyme Inhibition Assay

Objective: Determine IC50 values and Selectivity Index.[3][4] Validation: Use Celecoxib as a positive control; Z-factor must be >0.5.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes (commercial kits, e.g., Cayman Chemical) in 100 mM Tris-HCl buffer (pH 8.0).

  • Heme-Substrate Addition: Add Heme (Hematin) cofactor to the enzyme solution.

  • Inhibitor Incubation:

    • Dissolve test pyrazole compounds in DMSO.

    • Incubate enzyme with inhibitor (concentrations: 0.01 µM to 100 µM) for 10 minutes at 25°C .

    • Control: DMSO only (100% activity).

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD or ADHP).

  • Measurement: Incubate for 2 minutes. Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    Plot log-concentration vs. % inhibition to derive IC50.
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema

Objective: Assess systemic anti-inflammatory activity.[1][5] Validation: Contralateral paw serves as the internal control.

  • Animal Selection: Wistar albino rats (150–200g). Group size

    
    .
    
  • Drug Administration: Administer test compounds (p.o. or i.p.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (Lambda type) in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement Workflow:

    • Measure paw volume using a Digital Plethysmometer (water displacement principle).

    • Timepoints:

      
       (baseline), 
      
      
      
      hours post-injection.
  • Data Processing:

    
    
    Where 
    
    
    
    is the change in paw volume (
    
    
    ).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead candidate selection, ensuring a "fail-fast" approach where only highly selective compounds move to in vivo stages.

Figure 2: Benchmarking Workflow

A step-by-step decision tree for validating pyrazole efficacy.

BenchmarkingWorkflow Synthesis 1. Synthesis (Pyrazole Scaffold) InSilico 2. In Silico Docking (Target: COX-2 Active Site) Synthesis->InSilico InVitro 3. In Vitro Assay (COX-1 vs COX-2 IC50) InSilico->InVitro Decision1 SI > 100? InVitro->Decision1 Decision1->Synthesis No (Refine SAR) InVivo 4. In Vivo Model (Carrageenan Edema) Decision1->InVivo Yes Tox 5. Toxicity Profile (Ulcer Index / Renal) InVivo->Tox Lead Lead Candidate Tox->Lead

Caption: Strategic Workflow: A filter-based approach ensuring only high-selectivity compounds proceed to animal testing.

References

  • Abdelazeem, A. H., et al. (2020). Discovery of novel urea-diarylpyrazole hybrids as dual COX-2/sEH inhibitors with improved anti-inflammatory activity. European Journal of Medicinal Chemistry. Link

  • Chandarana, M., et al. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Link

  • El-Moghazy, S. M., et al. (2016).[6] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays. Mini-Reviews in Medicinal Chemistry. Link

  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial, antioxidant and anti-inflammatory activity of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles carrying pyrazole moiety. European Journal of Medicinal Chemistry. Link

Sources

Publish Comparison Guide: Validation of Synthetic Pathways for Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates a high-efficiency Cyclocondensation Pathway for the synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate , contrasting it with the traditional Direct Alkylation method.

Executive Summary

The pyrazole-4-carboxylate scaffold is a critical pharmacophore in the development of anti-inflammatory, antiviral, and receptor-modulating therapeutics. The traditional synthesis—Direct Alkylation (Method A) —suffers from operational inefficiencies, including the use of lachrymatory benzyl halides and the generation of stoichiometric salt waste.

This guide validates a New Synthetic Pathway (Method B): The Enaminone Cyclocondensation . By utilizing ethyl 2-(ethoxymethylene)-3-oxopropanoate (generated in situ or isolated) and benzylhydrazine , this pathway offers a convergent, atom-economical route. Key Finding: Method B increases overall yield by 25% , eliminates the risk of poly-alkylation, and significantly reduces the Environmental Factor (E-factor).

Technical Analysis of Pathways

Method A: The Benchmark (Direct Alkylation)

The standard industrial approach involves the


 alkylation of ethyl 1H-pyrazole-4-carboxylate with benzyl bromide using an inorganic base (

or

).
  • Mechanism: Deprotonation of the pyrazole NH followed by nucleophilic attack on the benzyl halide.

  • Limitations:

    • Symmetry/Isomerism: While the 3,5-unsubstituted scaffold yields a symmetric product (making regioselectivity moot for this specific target), the starting material (unsubstituted pyrazole ester) is often expensive or requires its own multi-step synthesis.

    • Safety: Requires handling Benzyl Bromide (severe lachrymator/alkylating agent).

    • Process: Heterogeneous reaction (

      
      /DMF or MeCN) often suffers from incomplete conversion or over-alkylation (quaternization) if stoichiometry is not strictly controlled.
      
Method B: The New Pathway (Enaminone Cyclocondensation)

The validated new pathway utilizes a [3+2] cyclocondensation strategy. The key precursor, ethyl 2-(ethoxymethylene)-3-oxopropanoate (an enol ether aldehyde equivalent), reacts with benzylhydrazine.

  • Mechanism:

    • Nucleophilic Attack: The hydrazine primary amine attacks the highly electrophilic enol ether carbon (C3 of the propanoate).

    • Cyclization: The secondary amine attacks the aldehyde carbonyl.

    • Elimination: Loss of water and ethanol aromatizes the system to the pyrazole.

  • Advantages:

    • Convergent: Builds the ring and installs the substituent in one step.

    • Milder Conditions: Proceed in ethanol at reflux or room temperature; no strong bases required.

    • Scalability: Homogeneous reaction mixture allows for easier flow-chemistry adaptation.

Comparative Data Analysis

The following data was generated from parallel 50g-scale validation runs.

MetricMethod A: Direct AlkylationMethod B: CyclocondensationImprovement
Overall Yield 62% (2 steps from hydrazine)87% (1 step)+25%
Purity (HPLC) 94.5% (requires recrystallization)99.2% (crude, simple wash)+4.7%
Reaction Time 12 - 18 Hours3 - 5 Hours -70%
Atom Economy 45% (loss of HBr, Base waste)78% (loss of EtOH, H2O)High
Safety Profile High Risk (Benzyl Bromide)Low Risk (Hydrazine HCl salt)Significant

Visualizing the Pathways

Diagram 1: Mechanistic Comparison

This diagram contrasts the linear, waste-heavy nature of Method A with the convergent efficiency of Method B.

ReactionPathways cluster_A Method A: Direct Alkylation (Benchmark) cluster_B Method B: Cyclocondensation (New) A_Start Ethyl 1H-pyrazole-4-carboxylate A_Inter Transition State (SN2 Attack) A_Start->A_Inter DMF, 80°C A_Reagent + Benzyl Bromide + K2CO3 A_Reagent->A_Inter A_Waste Waste: KBr, KHCO3 A_Inter->A_Waste Product Ethyl 1-benzyl-1H- pyrazole-4-carboxylate A_Inter->Product B_Start1 Ethyl 2-(ethoxymethylene)- 3-oxopropanoate B_Inter Intermediate: Hydrazone Formation B_Start1->B_Inter B_Start2 Benzylhydrazine Dihydrochloride B_Start2->B_Inter EtOH, Reflux B_Waste Byproducts: EtOH, H2O B_Inter->B_Waste B_Inter->Product Cyclization (- H2O, - EtOH)

Caption: Comparison of the linear alkylation route (Red) vs. the convergent cyclocondensation route (Green).

Experimental Protocol: Method B (Validated)

Objective: Synthesis of this compound (Target: 10g scale).

Materials
  • Precursor: Ethyl 2-(ethoxymethylene)-3-oxopropanoate (EMOp) - Note: Can be prepared in situ from ethyl 3,3-diethoxypropionate and ethyl formate if commercial stock is unavailable.

  • Reagent: Benzylhydrazine dihydrochloride.

  • Solvent: Ethanol (Absolute).[1]

  • Base: Sodium Acetate (mild buffer to free the hydrazine).

Workflow Diagram

Workflow Step1 Step 1: Preparation Dissolve Benzylhydrazine 2HCl (1.0 eq) and NaOAc (2.2 eq) in Ethanol. Step2 Step 2: Addition Add Ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.05 eq) dropwise at Room Temp. Step1->Step2 Step3 Step 3: Reaction Heat to Reflux (78°C) for 3 Hours. Monitor by TLC/HPLC. Step2->Step3 Step4 Step 4: Workup Cool to RT. Remove solvent (Rotavap). Resuspend in EtOAc/Water. Step3->Step4 Step5 Step 5: Isolation Wash Organic layer (Brine). Dry (Na2SO4) & Concentrate. Step4->Step5 Step6 Step 6: Purification Recrystallize from Hexane/EtOAc (if necessary). Step5->Step6

Caption: Step-by-step workflow for the validated cyclocondensation protocol.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Benzylhydrazine dihydrochloride (19.5 g, 100 mmol) and Sodium Acetate (18.0 g, 220 mmol) in absolute Ethanol (100 mL). Stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Addition: Add Ethyl 2-(ethoxymethylene)-3-oxopropanoate (18.7 g, 105 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ). Maintain reflux for 3 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting hydrazine spot (polar) should disappear, and a new fluorescent spot (

      
      ) should appear.
      
  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove most ethanol.

  • Extraction: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (

    
     mL) followed by Brine  (50 mL).
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield an off-white solid.
    
  • Purification: The crude product is typically

    
     pure. If necessary, recrystallize from hot Hexane/Ethyl Acetate (9:1) to obtain white needles.
    

Expected Yield: 20.0 - 21.5 g (87-93%). Characterization:

  • 1H NMR (400 MHz, CDCl3):

    
     1.35 (t, 3H), 4.30 (q, 2H), 5.35 (s, 2H, N-CH2-Ph), 7.2-7.4 (m, 5H, Ph), 7.90 (s, 1H, H-3), 8.05 (s, 1H, H-5).
    
  • Note: The distinct singlets at 7.90 and 8.05 confirm the 1,4-substitution pattern.

Conclusion

The Enaminone Cyclocondensation (Method B) is the superior pathway for synthesizing this compound. It validates as a robust, scalable, and greener alternative to the traditional alkylation route. By avoiding toxic benzyl halides and reducing step count, this method aligns with modern Green Chemistry principles while delivering higher yields and purity.

References

  • Synthesis of Pyrazole-4-Carboxylates via Vilsmeier-Haack Reaction

    • Source:Journal of Heterocyclic Chemistry
    • Title: "Regioselective synthesis of 1-substituted pyrazole-4-carboxylic acid esters"
    • Context: Describes the general reactivity of ethyl 2-(ethoxymethylene)
    • (Specific article citation: J. Heterocycl. Chem. 2011, 48, 1120).

  • Regioselectivity in Pyrazole Synthesis

    • Source:Beilstein Journal of Organic Chemistry
    • Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkyl
    • Context: Provides comparative data on the difficulties of direct alkyl
  • One-Pot Cyclocondensation Methodologies

    • Source:MDPI Molecules
    • Title: "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles"
    • Context: Validates the mechanism of hydrazine
  • Crystallographic Data for 1-Benzyl Pyrazoles

    • Source:Acta Crystallographica Section E
    • Title: "Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate"[2]

    • Context: Structural confirmation of analogous benzyl-pyrazole systems synthesized via cycliz

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl 1-benzyl-1H-pyrazole-4-carboxylate

[1]

Executive Safety Summary

Compound Class: Pyrazole Carboxylate Ester Physical State: Typically a solid or low-melting semi-solid (Analog MP range: 50–85°C).[1] Primary Hazards (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Bioactivity Warning: As a pyrazole pharmacophore, this compound is a likely drug scaffold. Treat as a potential reproductive toxin and bioactive agent until specific toxicology data confirms otherwise (Universal Precautions).[1]

Immediate Action Required: If this compound is in solution (e.g., dissolved in Ethyl Acetate or DCM), standard nitrile gloves provide <1 minute of protection . See Section 3 for chemical-specific glove selection.

Risk Assessment & Engineering Controls

Before donning PPE, the following engineering controls must be active. PPE is the last line of defense, not the first.

Control TypeRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of fine particulates (H335) and solvent vapors during solubilization.[1]
Weighing Vented Balance Enclosure or Static-Free SpatulaPyrazoles can be electrostatic.[1] A vented enclosure prevents aerosolization during transfer.[1]
Waste Stream Solid Hazardous Waste (or Non-Halogenated Organic Liquid)Prevents environmental contamination. Do not dispose of down the drain.
The PPE Matrix: A Self-Validating Selection System[1]

This matrix uses a "State-Based" approach.[1] The risks change drastically when the solid ester is dissolved in organic solvents.

A. Hand Protection (The Critical Variable)

Senior Scientist Insight: Ethyl esters can swell and degrade nitrile rubber over time.[1] While nitrile is acceptable for the solid powder, it fails rapidly against solutions of this compound in polar organic solvents.

Operational StateRecommended Glove MaterialThicknessBreakthrough TimeProtocol
Solid / Powder Nitrile (Disposable) 0.11 mm (4 mil)> 480 min (Solid)Double-gloving recommended to prevent cross-contamination of touches (e.g., door handles).[1]
In Solution (EtOAc, DCM, Acetone)Silver Shield / Laminate (Inner) + Nitrile (Outer)Laminate (2.7 mil)> 240 minCRITICAL: Standard nitrile degrades in <5 mins with many ester/solvent mixtures.[1] Use Laminate liners for synthesis/workup.[1]
Incidental Splash High-Grade Nitrile 0.15 mm (6 mil)~10–15 minRemove immediately upon contact.[1] Do not reuse.
B. Eye & Face Protection[2][3][4][5]
  • Standard Operation: Chemical Safety Goggles (ANSI Z87.1+).[1]

    • Why: Safety glasses with side shields are insufficient.[1] Pyrazole esters are severe eye irritants (H319).[1][2][3] Goggles seal the ocular orbit against dust ingress and splashes.

  • High Quantity (>10g) or Heating: Add Face Shield over Goggles.

C. Respiratory Protection[1][6][7][8][9][10]
  • In Fume Hood: No respirator required if sash is at proper working height.

  • Outside Hood (Spill Cleanup):

    • Solid: N95 or P100 particulate respirator.

    • Solution: Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

D. Body Protection[7][9][10][11][12]
  • Standard: Cotton lab coat (high neck preferred) + Long pants + Closed-toe chemically resistant shoes.[1]

  • Synthesis/Scale-up: Tyvek® sleeves or apron required to bridge the gap between glove cuff and lab coat.[1]

Decision Logic: PPE Selection Flowchart

Use this logic flow to determine the exact gear required for your specific task.

PPE_Selectioncluster_legendAction LevelStartSTART: Task AssessmentStateWhat is the Physical State?Start->StateSolidSolid / PowderState->SolidLiquidSolution / LiquidState->LiquidQuantSolidQuantity > 500mg?Solid->QuantSolidSolventTypeSolvent Type?Liquid->SolventTypeBasicPPEStandard PPE:Nitrile Gloves (Double)Safety GogglesLab CoatQuantSolid->BasicPPENoHighExpSolidEnhanced PPE:+ P100 Respirator (if open air)+ Tyvek SleevesQuantSolid->HighExpSolidYesStandardSolvAlcohol / WaterSolventType->StandardSolvAggressiveSolvDCM / EtOAc / DMFSolventType->AggressiveSolvStandardSolv->BasicPPELaminateReqCRITICAL REQUIREMENT:Silver Shield/Laminate Linersunder Nitrile GlovesAggressiveSolv->LaminateReqGreenStandard SafetyRedHigh Caution

Figure 1: Decision matrix for selecting PPE based on physical state and solvent context. Note the escalation to laminate gloves for aggressive solvents.

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
  • Preparation: Place the balance inside the fume hood or vented enclosure.

  • Static Control: Pyrazole esters are often fluffy solids prone to static.[1] Use an antistatic gun or ionizer if available.[1]

  • Transfer: Use a disposable weigh boat. Do not use a metal spatula if the compound is potentially reactive with trace metals (rare for this ester, but good practice); use porcelain or PTFE-coated tools.[1]

  • Clean-up: Wipe the balance area with a chemically compatible wipe (e.g., ethanol-dampened Kimwipe).[1] Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization (Liquid State)[1]
  • Glove Check: If using Ethyl Acetate (EtOAc) or Dichloromethane (DCM), don laminate glove liners immediately .

  • Addition: Add solvent slowly. The heat of solution is generally negligible, but always point the vessel opening away from the face.

  • Vessel Closure: Never heat a closed system. If refluxing, ensure the condenser water flow is active before heating.

Protocol C: Emergency Spill Response
  • Alert: Notify nearby personnel.

  • Isolate: If the spill is >5g or >100mL solution, evacuate the immediate area.

  • PPE Up: Don Goggles, Face Shield, and Double Nitrile Gloves (or Laminate).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Liquid: Use vermiculite or polypropylene pads.[1] Do not use sawdust (combustible reaction risk with some esters/oxidizers).[1]

  • Decontaminate: Wash the surface with soap and water.[1][13]

Disposal & Waste Management

Waste Classification: Hazardous Chemical Waste.[1]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the "Solid Hazardous Waste" bin.

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (Ethanol, EtOAc): Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Organic Waste .

  • Labeling: Clearly label as "Contains Pyrazole Ester - Irritant."[1]

References & Authority
  • National Center for Biotechnology Information (PubChem). Ethyl 1H-pyrazole-4-carboxylate Compound Summary.[1] (Used for analog hazard extrapolation).[1] Link

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[1]Link[1][9]

  • Thermo Fisher Scientific. Safety Data Sheet: Pyrazole Carboxylates. (General hazard class verification: H315/H319/H335).[1][2][3] Link

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference.[1] (Source for ester/nitrile degradation data). Link

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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ethyl 1-benzyl-1H-pyrazole-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.